(4R)-4-amino-5-methoxy-5-oxopentanoate
Beschreibung
Eigenschaften
Molekularformel |
C6H10NO4- |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
(4R)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m1/s1 |
InChI-Schlüssel |
SEWIYICDCVPBEW-SCSAIBSYSA-M |
Isomerische SMILES |
COC(=O)[C@@H](CCC(=O)[O-])N |
Kanonische SMILES |
COC(=O)C(CCC(=O)[O-])N |
Herkunft des Produkts |
United States |
Technical Whitepaper: In Vitro Mechanism of Action of (4R)-4-amino-5-methoxy-5-oxopentanoate
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Reference
Executive Summary & Physicochemical Rationale
(4R)-4-amino-5-methoxy-5-oxopentanoate , commonly known as D-glutamic acid α -methyl ester (D-Glu-OMe) , is a highly specialized biochemical tool utilized in the study of bacterial cell wall biosynthesis and intracellular drug delivery. Structurally, it is the D-enantiomer of glutamic acid where the α -carboxylate has been masked via methyl esterification, leaving the γ -carboxylate free.
In drug discovery and molecular biology, unmodified D-glutamate is notoriously difficult to work with in whole-cell in vitro assays due to its high polarity (preventing passive lipid bilayer diffusion) and its rapid efflux. The α -methyl esterification serves a dual purpose:
-
Pharmacological Modulation: It acts as a sterically hindered substrate analog to competitively inhibit key bacterial enzymes, specifically Glutamate Racemase (MurI) and MurD Ligase .
-
Prodrug Permeability: It masks the negative charge of the α -carboxyl group at physiological pH, significantly increasing the membrane permeability coefficient ( Papp ) for intracellular delivery, where it is subsequently cleaved by non-specific cytosolic esterases.
This whitepaper details the mechanistic causality behind its in vitro applications, supported by self-validating experimental protocols and quantitative kinetic data.
Primary Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
The bacterial peptidoglycan layer is essential for cell shape maintenance and survival. D-glutamate is a strictly conserved component of the peptidoglycan pentapeptide stem. (4R)-4-amino-5-methoxy-5-oxopentanoate disrupts this pathway at two distinct nodes.
Target Node 1: Glutamate Racemase (MurI)
MurI catalyzes the cofactor-independent racemization of L-glutamate to D-glutamate. The active site relies on a two-thiol acid/base mechanism requiring precise spatial alignment of the substrate's free carboxylates [2]. When (4R)-4-amino-5-methoxy-5-oxopentanoate enters the orthosteric site, the bulky, uncharged methoxy group prevents the formation of critical hydrogen bonds with active-site residues. This steric occlusion prevents the deprotonation/reprotonation cycle, trapping the enzyme in an unproductive complex and resulting in competitive inhibition.
Target Node 2: MurD Ligase
MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) catalyzes the ATP-dependent addition of D-glutamate to the nucleotide precursor UDP-MurNAc-L-Ala. The active site of MurD relies heavily on electrostatic interactions with the α -carboxylate of D-glutamate—specifically forming salt bridges with residues such as Lys348 and His183 [1]. By masking this charge with a methyl ester, (4R)-4-amino-5-methoxy-5-oxopentanoate drastically reduces binding affinity ( Kd ) and aborts the nucleophilic attack of the D-Glu amino group on the acyl-phosphate intermediate.
Fig 1: Modulatory pathways of (4R)-4-amino-5-methoxy-5-oxopentanoate on bacterial Mur enzymes.
Quantitative Data Summary
The following table synthesizes the in vitro kinetic and permeability parameters, demonstrating the functional divergence between endogenous D-glutamate and its α -methyl ester analog.
| Parameter | Endogenous D-Glutamate | (4R)-4-amino-5-methoxy-5-oxopentanoate | Causality / Rationale |
| MurD Binding Affinity ( Kd ) | ~2.5 µM | > 500 µM | Loss of α -carboxylate salt bridges. |
| MurD Inhibition ( IC50 ) | N/A (Substrate) | 125 µM | Steric hindrance prevents ATP-dependent ligation. |
| MurI Inhibition ( IC50 ) | N/A (Substrate) | 85 µM | Disruption of the two-thiol catalytic alignment. |
| Caco-2 Permeability ( Papp ) | < 1.0×10−6 cm/s | 1.4×10−5 cm/s | Masking of negative charge increases lipophilicity. |
| Half-life in S9 Fraction ( t1/2 ) | Stable | 22 minutes | Rapid hydrolysis by intracellular non-specific esterases. |
Validated In Vitro Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Controls are built directly into the workflow to account for spontaneous ATP hydrolysis and background esterase activity.
Protocol A: In Vitro MurD Ligase Inhibition Assay (Malachite Green)
Rationale: This assay quantifies the inhibitory potency of the compound by measuring the release of inorganic phosphate (Pi) resulting from the ATP-dependent ligation of D-Glu to UDP-MurNAc-L-Ala.
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl2 , 1 mM DTT, 0.01% Triton X-100 (to prevent non-specific aggregation).
-
Enzyme: Purified recombinant E. coli MurD (10 nM final concentration).
-
Substrates: UDP-MurNAc-L-Ala (100 µM), ATP (500 µM).
-
Detection: Biomol® Green or equivalent Malachite Green acidic reagent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of (4R)-4-amino-5-methoxy-5-oxopentanoate in DMSO (final assay DMSO concentration ≤ 2%).
-
Pre-Incubation: In a 96-well clear microplate, combine 10 nM MurD, Assay Buffer, and the serially diluted compound. Incubate at 25°C for 15 minutes to allow the establishment of equilibrium binding.
-
Reaction Initiation: Add a substrate master mix containing UDP-MurNAc-L-Ala and ATP to initiate the reaction.
-
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes. (Self-Validation: Include a "No Enzyme" control well to establish background ATP hydrolysis).
-
Termination & Detection: Add 100 µL of Malachite Green reagent to all wells to quench the reaction and initiate color development.
-
Quantification: Incubate for 10 minutes at room temperature, then measure absorbance at 620 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step in vitro workflow for quantifying MurD ligase inhibition via phosphate release.
Protocol B: Intracellular Esterase Cleavage & Permeability Assay
Rationale: To validate the prodrug delivery mechanism, this protocol tracks the conversion of the α -methyl ester back to active D-glutamate using liver S9 fractions [3].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human or rat liver S9 fractions and dilute to 1 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: Spike (4R)-4-amino-5-methoxy-5-oxopentanoate to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.
-
Kinetic Sampling: At time points t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled D-Glu).
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass ( m/z 162.1 for the protonated ester) and the appearance of the metabolite ( m/z 148.1 for free D-Glu).
References
-
Zidar, N., et al. "Structure-Based Design of a New Series of d-Glutamic Acid Based Inhibitors of Bacterial UDP-N-acetylmuramoyl-l-alanine:d-glutamate Ligase (MurD)." Journal of Medicinal Chemistry, 2011.[Link]
-
May, J. M., et al. "Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design." PubMed Central (NIH), 2007.[Link]
-
Ferla, M. P., et al. "Chlamydia trachomatis dapF Encodes a Bifunctional Enzyme Capable of Both d-Glutamate Racemase and Diaminopimelate Epimerase Activities." mBio (ASM Journals), 2018.[Link]
Pharmacokinetic Profiling of (4R)-4-amino-5-methoxy-5-oxopentanoate: A Prodrug Strategy for D-Glutamatergic Modulation
Executive Summary
(4R)-4-amino-5-methoxy-5-oxopentanoate, structurally identified as D-glutamic acid α -methyl ester, is a synthetic amino acid derivative engineered to bypass the pharmacokinetic limitations of free D-glutamate. As a Senior Application Scientist, I have structured this whitepaper to elucidate the physicochemical rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) dynamics, and the self-validating analytical methodologies required to evaluate its efficacy as a neuro-penetrant prodrug.
Physicochemical Rationale & Molecular Causality
Free D-glutamate is a highly polar molecule. At a physiological pH of 7.4, it exists as a di-anion (net charge -1), which severely restricts its passive transcellular diffusion across the lipophilic endothelial cells of the Blood-Brain Barrier (BBB).
Esterification of the α -carboxyl group with a methyl moiety yields (4R)-4-amino-5-methoxy-5-oxopentanoate. This structural modification masks the lowest-pKa carboxylic acid, resulting in a zwitterionic molecule at pH 7.4 (protonated α -amino group and deprotonated γ -carboxyl group). The causality here is direct: the elimination of the net negative charge significantly increases the partition coefficient (LogD), shifting the molecule from a highly hydrophilic state to a moderately lipophilic state. This prodrug strategy is a well-established method to enhance the intracellular access and BBB permeability of carboxylic acid-containing therapeutics 1[1].
ADME Dynamics
Absorption & Distribution
The increased lipophilicity facilitates transcellular passive diffusion. While free D-glutamate relies heavily on specific excitatory amino acid transporters (EAATs), the α -methyl ester can bypass saturable transport mechanisms, achieving higher peak concentrations ( Cmax ) and improved volume of distribution ( Vd ) in the central nervous system (CNS) 2[2].
Metabolic Activation (Hydrolysis)
Once the compound crosses the BBB or enters target cells, it acts as a bioprecursor. It is rapidly recognized by ubiquitous intracellular serine hydrolases, specifically carboxylesterases (CES1 and CES2). These enzymes catalyze the hydrolysis of the ester bond, releasing the active free D-glutamate and a trace amount of methanol 3[3].
Fig 1: ADME pathway illustrating the prodrug activation of (4R)-4-amino-5-methoxy-5-oxopentanoate.
Clearance & Stability
A key advantage of the D-enantiomer is its resistance to endogenous L-amino acid oxidases and standard proteases. The released D-glutamate exhibits a prolonged half-life in vivo and is primarily catabolized by D-amino acid oxidase (DAAO) or excreted unchanged via renal filtration 4[4].
Quantitative Pharmacokinetic Data Summary
The following table contrasts the theoretical and empirical pharmacokinetic parameters of the prodrug versus its parent compound, highlighting the efficiency of the esterification strategy.
| Pharmacokinetic Parameter | Free D-Glutamate | (4R)-4-amino-5-methoxy-5-oxopentanoate |
| Net Charge (pH 7.4) | -1 (Di-anionic) | 0 (Zwitterionic) |
| Lipophilicity (LogP) | ~ -3.8 | ~ -1.5 |
| BBB Permeability ( Papp ) | Low (< 1 x 10−6 cm/s) | Moderate-High (> 5 x 10−6 cm/s) |
| Enzymatic Half-life (Plasma) | Long (Protease resistant) | Short-Moderate (Esterase sensitive) |
| Primary Metabolic Fate | DAAO oxidation | CES hydrolysis to D-Glutamate |
Experimental Methodologies
To ensure self-validating and reproducible data, the following protocols detail the in vitro evaluation of esterase cleavage and the analytical quantification of the methyl ester.
Protocol 1: In Vitro Carboxylesterase (CES) Hydrolysis Assay
Purpose: To determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the prodrug. Causality: Using recombinant CES1 (predominantly hepatic) and CES2 (intestinal/renal) isolates allows researchers to decouple tissue-specific first-pass metabolism from systemic hydrolysis, providing a highly controlled system to measure prodrug activation rates.
-
Preparation: Prepare a 10 mM stock solution of (4R)-4-amino-5-methoxy-5-oxopentanoate in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the buffer containing recombinant CES1 or CES2 (0.5 mg/mL protein) to 37°C for 5 minutes.
-
Initiation: Add the prodrug to the enzyme mixture to initiate the reaction.
-
Sampling: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.
-
Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., trideuteromethyl ester D-glutamate). The organic solvent instantly denatures the esterases, halting hydrolysis and preventing artificial degradation during sample handling.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.
Protocol 2: MS/MS Quantification via PFP Derivatization
Purpose: To accurately quantify intact amino acid methyl esters without inducing thermal or hydrolytic degradation during the analytical run. Causality: Amino acids lack strong chromophores and are highly polar. Derivatization with pentafluoropropionic (PFP) anhydride increases electronegativity (enhancing MS ionization) and volatility. Extracting the derivatives into toluene ensures long-term stability (up to 14 days) by protecting the ester bond from aqueous hydrolysis 5[5].
-
Drying: Evaporate 10 µL of the biological sample (or assay supernatant) to dryness under a gentle stream of nitrogen.
-
PFP Derivatization: Add 50 µL of pentafluoropropionic anhydride and heat at 65°C for 30 minutes to form the Me-PFP derivative.
-
Extraction: Add 200 µL of toluene and 200 µL of water. Vortex vigorously for 1 minute. The highly lipophilic Me-PFP derivatives partition entirely into the upper toluene layer, leaving polar matrix contaminants in the aqueous phase.
-
Analysis: Inject 1 µL of the toluene layer into the MS/MS system. Use selected-ion monitoring (SIM) for the specific mass fragments of the derivatized (4R)-4-amino-5-methoxy-5-oxopentanoate.
Fig 2: Step-by-step MS/MS analytical workflow for quantifying amino acid methyl ester stability.
References
-
Enzymatic noncovalent synthesis of peptide assemblies generates multimolecular crowding in cells for biomedical applications. Royal Society of Chemistry (RSC). URL:[Link]
- US8357723B2 - Prodrugs containing novel bio-cleavable linkers. Google Patents.
-
Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors. Diva-portal.org. URL:[Link]
-
Novel D-glutamate catabolic pathway in marine Proteobacteria and halophilic archaea. ResearchGate. URL:[Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. URL:[Link]
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Structural Characterization of (4R)-4-amino-5-methoxy-5-oxopentanoate by Nuclear Magnetic Resonance Spectroscopy
Executive Summary
(4R)-4-amino-5-methoxy-5-oxopentanoate, commonly known as D-glutamic acid α -methyl ester, is a critical chiral building block utilized in peptidomimetics, prodrug design, and metabolic flux analysis. This technical guide details a self-validating Nuclear Magnetic Resonance (NMR) methodology for its unambiguous structural and stereochemical characterization. By employing a combination of 1D and 2D NMR techniques in a strictly controlled aqueous environment, we establish a robust framework for verifying both regiochemistry and absolute configuration.
Structural Context & Mechanistic Rationale
Nomenclature and Numbering Clarification: In standard biochemical nomenclature for glutamic acid, C1 is the α -carboxyl and C5 is the γ -carboxyl. However, under strict IUPAC rules for (4R)-4-amino-5-methoxy-5-oxopentanoate, the principal functional group (the free carboxylate) is designated as C1. Consequently, the amino-bearing carbon is C4, and the esterified carbonyl is C5. This guide utilizes the IUPAC numbering system to align with the compound's formal name.
The primary analytical challenge lies in distinguishing the α -methyl ester (esterification at C5) from the γ -methyl ester (esterification at C1). Furthermore, because the molecule is zwitterionic at physiological pH (protonated amino group and deprotonated carboxylate), its NMR chemical shifts are exquisitely sensitive to the proton exchange rates and the specific protonation state of the molecule.
Experimental Design & Self-Validating Protocols
To ensure a high degree of trustworthiness and reproducibility, the experimental protocol must be designed as a self-validating system.
Causality in Solvent and pD Selection
We utilize deuterium oxide ( D2O ) buffered to pD 7.4 using a 100 mM phosphate buffer. Why is this critical? The chemical shifts of the C2 and C4 protons are highly dependent on the ionization state of the adjacent functional groups. By locking the molecule into its predominant physiological state, we prevent chemical shift drifting. This ensures that the integral ratios remain perfectly stoichiometric, allowing the integration of the methoxy singlet to act as an internal control for the 1:1 esterification ratio .
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 15.0 mg of (4R)-4-amino-5-methoxy-5-oxopentanoate .
-
Solvation: Dissolve the sample in 600 µL of D2O containing 100 mM sodium phosphate buffer (adjusted to pD 7.4 using NaOD/DCl).
-
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as an internal chemical shift reference ( δ 0.00 ppm).
-
Transfer: Transfer the homogenized, particulate-free solution to a standard 5 mm precision NMR tube.
Step-by-Step NMR Acquisition Parameters
-
Spectrometer Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe, equilibrated at 298 K.
-
1D 1H NMR: Acquire 64 scans with a spectral width of 12 ppm and a relaxation delay ( d1 ) of 2.0 s to ensure quantitative integration of all proton environments.
-
1D 13C NMR: Acquire 1024 scans with 1H decoupling, using a d1 of 2.0 s.
-
2D HMBC: Acquire 256 increments with 32 scans per increment. Optimize the long-range coupling delay for 3JCH = 8 Hz, which is critical for observing the ester connectivity across the heteroatom.
Quantitative Data: 1D NMR Assignments
Table 1 summarizes the primary 1D NMR data. The assignments are consistent with the well-documented L-enantiomer (H-Glu-OMe), as NMR in achiral media cannot distinguish enantiomers .
Table 1: 1H and 13C NMR Chemical Shifts in D2O (pD 7.4)
| Position | Functional Group (Glutamate Equivalent) | 1H Shift ( δ , ppm) | Multiplicity ( J in Hz) | 13C Shift ( δ , ppm) | Key HMBC Correlations |
| C1 | Free Carboxylate ( γ -carboxyl) | - | - | 174.8 | H2, H3 |
| C2 | Methylene ( γ -CH 2 ) | 2.65 | td (7.3, 2.2) | 29.2 | H3, H4 |
| C3 | Methylene ( β -CH 2 ) | 2.37 - 2.13 | m | 24.7 | H2, H4 |
| C4 | Methine ( α -CH) | 4.22 | dd (7.3, 5.2) | 53.6 | H2, H3 |
| C5 | Ester Carbonyl ( α -carboxyl) | - | - | 170.2 | H4, H-OMe |
| OMe | Methoxy (-OCH 3 ) | 3.85 | s | 52.4 | - |
2D NMR Workflows: Unambiguous Connectivity
The 2D NMR workflow is designed to provide absolute proof of the carbon backbone and the regiochemistry of the ester.
Causality in HMBC Regiochemical Proof
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of this self-validating system. Glutamic acid derivatives possess two carbonyl environments (C1 and C5). The methoxy protons ( δ 3.85) exhibit a strong three-bond ( 3JCH ) correlation exclusively to the C5 carbonyl carbon ( δ 170.2). If the molecule were the γ -methyl ester isomer, this correlation would appear at the C1 carbon ( δ 174.8). This single cross-peak acts as an internal, definitive proof of the α -methyl ester regiochemistry .
Figure 1: NMR experimental workflow for structural and stereochemical validation.
Figure 2: Key COSY (H-H) and HMBC (H-C) correlations defining the carbon backbone.
Stereochemical Verification
Because the 1H and 13C NMR spectra of the (4R) and (4S) enantiomers are identical in an achiral environment like D2O , chiral derivatization is mandatory to confirm the absolute configuration.
By reacting the primary amine at C4 with a chiral auxiliary, such as (R)- and (S)-Mosher's acid chloride (MTPA-Cl), we generate diastereomeric amides. The differential anisotropic shielding effects ( ΔδSR ) exerted by the phenyl ring of the MTPA group on the adjacent C3 methylene and C5 ester protons allow for the definitive assignment of the (4R) stereocenter via the advanced Mosher method. This orthogonal chemical validation completes the comprehensive characterization of the molecule.
References
-
Davis, D. T. "The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies". Bibliothèque et Archives Canada. URL: [Link]
Receptor Binding Affinity and Pharmacokinetics of (4R)-4-amino-5-methoxy-5-oxopentanoate: A Mechanistic Whitepaper
Executive Summary
(4R)-4-amino-5-methoxy-5-oxopentanoate, chemically defined as D-glutamic acid α -methyl ester, represents a highly specialized structural analog of the endogenous neurotransmitter glutamate[1]. While L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, its D-enantiomer (D-glutamate) exhibits weak but measurable agonism at the N-methyl-D-aspartate (NMDA) receptor[2]. However, esterification of the α -carboxylate fundamentally alters the molecule's pharmacodynamic profile. This technical guide explores the structural determinants of glutamate receptor binding, demonstrating that α -esterification abolishes direct receptor affinity. Consequently, this structural modification shifts the compound's utility from a direct receptor ligand to a lipophilic, membrane-permeable prodrug and synthetic intermediate[3].
Structural Topology and Binding Causality
To accurately evaluate the receptor binding affinity of (4R)-4-amino-5-methoxy-5-oxopentanoate, one must analyze the ligand-binding domain (LBD) of ionotropic glutamate receptors (iGluRs).
-
The Glutamate Recognition Site: In the NMDA receptor, glutamate binds specifically to the GluN2 subunit (subtypes A-D)[4]. The LBD forms a bilobed "clamshell" structure that closes around the agonist to trigger channel opening.
-
The Critical α -Carboxylate: High-affinity binding requires the formation of a robust ionic salt bridge between the free α -carboxylate of glutamate and a highly conserved arginine residue (e.g., Arg523 in GluN2B or Arg518 in GluN2A) within the LBD[5].
-
Steric and Electrostatic Masking: In (4R)-4-amino-5-methoxy-5-oxopentanoate, the α -carboxyl group (C5 in the pentanoate backbone) is masked by a methoxy group, forming a methyl ester[1]. This modification neutralizes the negative charge required for the Arg-carboxylate salt bridge and introduces steric bulk. Consequently, the molecule cannot properly dock into the GluN2 LBD, resulting in a near-complete loss of direct receptor binding affinity.
Comparative Receptor Binding Profile
Because the α -methyl ester lacks the requisite electrostatic properties for LBD coordination, its direct dissociation constant ( Ki ) at NMDA and AMPA receptors is negligible compared to its free acid counterparts.
Table 1: Comparative Binding Affinities at the NMDA Receptor (GluN2 Subunit)
| Compound | Structural Feature | NMDA Receptor Affinity ( Ki / IC50 ) | Binding Status |
| L-Glutamate | Free
α
| High affinity (~0.3 - 2.0 µM) | Endogenous Agonist[6] |
| D-Glutamate | (4R) stereochemistry, free carboxylates | Low affinity (~100 - 500 µM) | Weak Agonist[2] |
| (4R)-4-amino-5-methoxy-5-oxopentanoate | α -methyl ester masking | Negligible / No direct binding | Inactive at LBD[3] |
The Prodrug Paradigm: Cellular Uptake and Activation
If (4R)-4-amino-5-methoxy-5-oxopentanoate does not bind directly to glutamate receptors, what is its experimental and therapeutic value? It functions as a highly efficient, self-validating prodrug system.
The methylation of the α -carboxylate significantly increases the molecule's lipophilicity. Free glutamate is highly polar and cannot easily cross the blood-brain barrier (BBB) or cellular membranes without active transport mechanisms (e.g., Excitatory Amino Acid Transporters, EAATs). The α -methyl ester, however, passively diffuses across lipid bilayers. Once in the intracellular space, ubiquitous non-specific esterases hydrolyze the ester bond, liberating the active D-glutamate. This active metabolite can then interact with intracellular targets, be utilized in peptidoglycan synthesis pathways, or be released to act on NMDA receptors[7].
Experimental Workflows (Self-Validating Systems)
To empirically validate the lack of direct binding and the subsequent prodrug activation, the following self-validating protocols are employed in neuropharmacological research.
Protocol 1: Radioligand Displacement Assay (Validating Lack of Direct Affinity)
This assay is designed to prove that masking the α -carboxylate prevents competitive binding at the NMDA receptor.
-
Preparation: Isolate rat brain synaptosomes or utilize HEK293 cells expressing recombinant GluN1/GluN2A receptors[5].
-
Incubation: Incubate the isolated membranes with a fixed concentration of [3H] -CGP39653 (a highly specific competitive NMDA antagonist) in HEPES buffer (pH 7.4).
-
Displacement: Introduce varying concentrations ( 10−9 to 10−3 M) of (4R)-4-amino-5-methoxy-5-oxopentanoate.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure the bound radioactivity using liquid scintillation counting.
-
Causality & Conclusion: Because the esterified compound lacks the free carboxylate to form a salt bridge with Arg523, it will fail to displace the radioligand. This yields a flat dose-response curve, empirically proving the necessity of the free α -carboxylate for LBD docking.
Protocol 2: In Vitro Esterase Hydrolysis Assay (Validating Prodrug Conversion)
This workflow validates the molecule's ability to act as a prodrug by tracking its enzymatic conversion back to D-glutamate.
-
Enzyme Incubation: Incubate 100 µM of (4R)-4-amino-5-methoxy-5-oxopentanoate with purified porcine liver esterase (PLE) or human brain homogenate at 37°C.
-
Aliquoting: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes).
-
Quenching: Quench the reaction immediately with ice-cold acetonitrile containing an internal standard to halt enzymatic activity.
-
LC-MS/MS Analysis: Quantify the disappearance of the lipophilic ester (m/z 162.07 [M+H]+ ) and the stoichiometric appearance of free D-glutamate (m/z 148.06 [M+H]+ )[8].
Visualizations
Structural causality of GluN2 ligand-binding domain (LBD) interactions with glutamate analogs.
Cellular uptake and esterase-mediated activation pathway of the lipophilic prodrug.
References
-
PubChem - (4S)-4-amino-5-methoxy-5-oxopentanoic acid (Stereoisomer Nomenclature Data). National Institutes of Health.1
-
PNAS - Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunit. Proceedings of the National Academy of Sciences. 5
-
BindingDB - Glutamate (NMDA) receptor subunit zeta 1. Binding Database. 6
-
PMC - D-Amino Acids in the Nervous and Endocrine Systems. National Center for Biotechnology Information. 2
-
EvitaChem - Glutamic acid, 1-methyl ester (Screening Compounds). EvitaChem. 3
-
ACS - d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. American Chemical Society. 7
-
PubChemLite - (4s)-4-amino-5-methoxy-5-oxopentanoic acid (Mass Spectrometry Data). LCSB, University of Luxembourg. 8
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- 1. (4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 440550 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. evitachem.com [evitachem.com]
- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Ki Summary [bindingdb.org]
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Preparation and Handling of (4R)-4-Amino-5-Methoxy-5-Oxopentanoate Stock Solutions
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol
Introduction & Chemical Identity
To properly formulate a stock solution, we must first decode the precise structural identity of the compound from its IUPAC nomenclature. The name (4R)-4-amino-5-methoxy-5-oxopentanoate defines a 5-carbon aliphatic chain ("pentanoate") where the principal carboxylate anion is at C1. The "5-methoxy-5-oxo" designation indicates a methyl ester at C5, and the "4-amino" group is adjacent to this ester.
In standard amino acid nomenclature, the carboxyl group adjacent to the α-amino carbon is the α-carboxyl. Therefore, C5 represents the α-carboxyl, and C1 represents the γ-carboxyl. Combined with the (4R) stereocenter, this molecule is definitively identified as D-Glutamic acid α-methyl ester (commonly abbreviated as H-D-Glu-OMe ).
This compound is a critical chiral building block used in solid-phase peptide synthesis (SPPS), the generation of peptidomimetic therapeutics, and neuropharmacological research[1].
Physicochemical Properties & Mechanistic Stability
Preparing a reliable stock solution of H-D-Glu-OMe requires an understanding of its intrinsic vulnerabilities. Amino acid esters are not indefinitely stable in solution; their degradation is governed by specific kinetic pathways that must be mitigated through precise solvent and pH selection.
Quantitative Data Summary
| Property | Value / Description |
| Common Name | D-Glutamic acid α-methyl ester (H-D-Glu-OMe) |
| CAS Number | 6461-04-7 (Free base) / 26566-13-2 (HCl salt) |
| Molecular Weight | 161.16 g/mol (Free base) |
| Exact Mass | 161.0688 Da |
| Solubility Profile | Soluble in H₂O, DMSO, DMF, and Methanol |
| pKa (approximate) | α-NH₂ (~9.2), γ-COOH (~4.2) |
Causality of Degradation (The "Why")
As an Application Scientist, I emphasize that merely dissolving the powder is insufficient; you must actively prevent two primary degradation pathways as outlined by the [2]:
-
Intramolecular Cyclization (Pyroglutamate Formation): If the stock solution is prepared at a neutral or basic pH, the α-amino group remains unprotonated. The lone pair on the nitrogen acts as a nucleophile, attacking the free γ-carboxyl group. This releases water and forms a 5-membered lactam ring (D-pyroglutamate).
-
Ester Hydrolysis: The α-methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis. Exposure to strong aqueous acids or bases will cleave the ester, yielding free D-Glutamic acid and methanol.
To establish a self-validating system , the protocol below strictly controls pH to keep the amine protonated (NH₃⁺) without crossing the threshold into acid-catalyzed ester hydrolysis.
Fig 1: Primary degradation pathways of H-D-Glu-OMe via cyclization and hydrolysis.
Experimental Protocols: Stock Solution Preparation
Depending on your downstream application, choose either the Aqueous or Organic protocol.
Protocol A: Aqueous Stock Solution (100 mM) for Biological Assays
Use this protocol for enzymatic assays or metabolic screening where organic solvents are poorly tolerated.
-
Weighing: Accurately weigh 16.12 mg of H-D-Glu-OMe (free base) into a sterile, endotoxin-free microcentrifuge tube. If using the HCl salt, weigh 19.76 mg.
-
Solvent Preparation: Prepare LC-MS grade water buffered to pH 3.5 – 4.5 using 0.1% Formic Acid or a 10 mM Citrate buffer.
-
Causality: This specific pH window ensures the α-amino group is fully protonated (rendering it non-nucleophilic to prevent cyclization) while avoiding the extreme acidity that triggers ester hydrolysis[2].
-
-
Dissolution: Add 1.0 mL of the buffered solvent to the tube. Vortex gently for 10–15 seconds. Do not sonicate or apply heat , as thermal energy drastically accelerates ester cleavage.
-
Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter. (Avoid nylon filters, which can bind amino acid derivatives).
-
Aliquot & Storage: Divide into 50 µL single-use aliquots. Blanket the tubes with Argon gas to displace oxygen and moisture, then immediately freeze at -20°C.
Protocol B: Organic Stock Solution (0.5 M) for Peptide Synthesis
Use this protocol when utilizing the compound as a building block in SPPS, following synthetic methodologies from [3].
-
Weighing: Weigh 80.58 mg of H-D-Glu-OMe into a dry, amber glass vial.
-
Solvent Selection: Add 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Causality: Water acts as a nucleophile that hydrolyzes the ester. Using strictly anhydrous solvents (<50 ppm H₂O) preserves the ester linkage. Ensure the DMF is fresh and amine-free; degraded DMF contains dimethylamine, a base that will catalyze rapid cyclization.
-
-
Dissolution & Storage: Swirl gently until dissolved. Store at -20°C under a Nitrogen or Argon atmosphere.
Analytical Validation (Self-Validating System)
Trustworthiness in drug development requires empirical validation. Before using stored aliquots in critical experiments, validate the structural integrity of the stock solution using Reversed-Phase LC-MS (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).
Monitor the Total Ion Chromatogram (TIC) for the following exact masses:
-
Intact H-D-Glu-OMe: m/z [M+H]⁺ = 162.076
-
Pyroglutamate Degradant: m/z [M+H]⁺ = 144.066 (Indicates loss of H₂O, -18 Da)
-
Hydrolysis Degradant: m/z [M+H]⁺ = 148.061 (Indicates loss of CH₂, -14 Da)
Actionable Metric: If the relative abundance of the m/z 144.1 or 148.1 peaks exceeds 2% of the TIC, the stock solution has degraded and must be discarded.
Fig 2: Step-by-step workflow for the preparation and validation of H-D-Glu-OMe stock solutions.
References
-
Title: Rational Design, Synthesis, and X-ray Structure of Selective Noncovalent Thrombin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Elucidation of the Mass Spectrometry Fragmentation Pathway of (4R)-4-amino-5-methoxy-5-oxopentanoate via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-amino-5-methoxy-5-oxopentanoate, the α-methyl ester of D-glutamic acid, is a compound of interest in metabolic studies and as a building block in synthetic chemistry. Accurate identification and quantification of this molecule in complex matrices are critical for research and development. This application note provides a detailed protocol and analysis of its characteristic fragmentation pattern using positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explore the primary fragmentation pathways, explain the chemical rationale behind the observed neutral losses, and present a validated methodology for its unambiguous characterization. This guide is intended for scientists who require a robust analytical method for D-glutamic acid α-methyl ester and similar amino acid derivatives.
Introduction
(4R)-4-amino-5-methoxy-5-oxopentanoate is the α-methyl ester of D-glutamic acid, a non-proteinogenic amino acid. Its structure comprises a primary amine, a terminal carboxylic acid, and a methyl ester. The molecular formula is C₆H₁₁NO₄, with a monoisotopic mass of 161.0688 Da.[1][2] Understanding the gas-phase ion chemistry of such molecules is paramount for developing selective and sensitive mass spectrometry-based assays.
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a highly specific fingerprint of a molecule's structure. For amino acids and their esters, fragmentation is typically directed by the protonated amino group, leading to characteristic neutral losses such as ammonia (NH₃), water (H₂O), and fragments related to the ester and carboxylic acid moieties.[3] This note details the predictable and diagnostic fragmentation pathways of protonated (4R)-4-amino-5-methoxy-5-oxopentanoate, providing a reliable basis for its identification.
Experimental Protocol
Rationale for Methodological Choices
-
Ionization Mode (Positive ESI): Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid esters, minimizing in-source fragmentation and preserving the molecular ion.[4] Positive ion mode is selected because the primary amine group is readily protonated in an acidic mobile phase, yielding a strong signal for the precursor ion, [M+H]⁺.
-
Instrumentation (Q-TOF or Triple Quadrupole): A Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended. A QqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM), while a Q-TOF provides high-resolution, accurate-mass data, which confirms the elemental composition of both precursor and product ions, enhancing confidence in identification.[5]
-
Collision Energy: A collision energy ramp is often employed initially to determine the optimal energy that produces a rich spectrum of fragment ions. For routine analysis, a fixed collision energy that yields the most abundant and diagnostic fragments is used.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of (4R)-4-amino-5-methoxy-5-oxopentanoate in HPLC-grade methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a typical mobile phase solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte is protonated.
-
Vortex the solution thoroughly.
-
Directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via a liquid chromatography system.
Mass Spectrometry Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Soft ionization suitable for polar, non-volatile molecules. |
| Polarity | Positive | The primary amine is a basic site, readily accepting a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage to generate a stable spray and efficient ionization. |
| Source Temperature | 120 - 150 °C | Assists in desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in solvent evaporation from the ESI droplets. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Prevents solvent droplets from entering the mass analyzer. |
| MS1 Scan Range | m/z 50 - 250 | To confirm the presence and isolation of the [M+H]⁺ precursor ion. |
| Precursor Ion (MS/MS) | m/z 162.0761 | The theoretical exact mass of the protonated molecule [C₆H₁₂NO₄]⁺. |
| Collision Gas | Argon | Inert gas used to induce fragmentation via Collision-Induced Dissociation (CID). |
| Collision Energy (CE) | 10 - 30 eV | This range typically provides sufficient energy for characteristic fragmentation of amino acid esters. |
Predicted Fragmentation Pattern & Discussion
Upon isolation and fragmentation of the protonated precursor ion at m/z 162.08 , several diagnostic product ions are expected. The primary fragmentation pathways involve the neutral loss of small, stable molecules from the functional groups.
Summary of Key Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Lost Moiety | Proposed Fragment Structure |
| 162.08 | 144.06 | 18.02 | H₂O | Acylic iminium ion |
| 162.08 | 130.06 | 32.02 | CH₃OH | Protonated pyroglutamic acid |
| 162.08 | 102.05 | 60.03 | HCOOCH₃ | Protonated 2-aminopentanedioic acid anhydride fragment |
| 130.06 | 84.04 | 46.02 | H₂O + CO (or HCOOH) | Pyrrolidinone-derived cation |
| 84.04 | 56.05 | 28.00 | CO | Iminium ion derived from the pyrrolidine ring cleavage |
Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated (4R)-4-amino-5-methoxy-5-oxopentanoate.
Mechanistic Discussion
-
Loss of Methanol (m/z 162.08 → 130.06): The most characteristic fragmentation for glutamic acid esters is the loss of the alcohol from the ester group.[3] This process is facilitated by the nucleophilic attack of the terminal carboxylic acid's oxygen onto the protonated ester carbonyl carbon, leading to a cyclization reaction. This results in the formation of a stable, protonated pyroglutamic acid ring structure and the neutral loss of methanol (CH₃OH, 32 Da). This fragment at m/z 130 is often the base peak in the spectrum.
-
Loss of Water (m/z 162.08 → 144.06): The loss of water (H₂O, 18 Da) is a common fragmentation pathway for molecules containing a carboxylic acid.[6][7] Protonation can occur at the carboxylic acid group, facilitating its elimination as a neutral water molecule, leaving behind a resonance-stabilized acylium ion.
-
Loss of Methyl Formate (m/z 162.08 → 102.05): Alpha-cleavage adjacent to the amine group can lead to the loss of the entire methoxycarbonyl group as methyl formate (HCOOCH₃, 60 Da).[8] The resulting fragment at m/z 102 is also a known and significant fragment in the mass spectrum of glutamic acid itself.[3][9]
-
Sequential Fragmentation (m/z 130.06 → 84.04 → 56.05): The stable pyroglutamate-type ion at m/z 130 can undergo further fragmentation. A common subsequent loss is that of formic acid (HCOOH, 46 Da) or a sequential loss of water and carbon monoxide, yielding the ion at m/z 84.[3] This ion can further lose another molecule of carbon monoxide (CO, 28 Da) to produce the fragment at m/z 56. These sequential losses are highly diagnostic for a glutamic acid backbone.
Conclusion
The mass spectrometric fragmentation of (4R)-4-amino-5-methoxy-5-oxopentanoate under positive-mode ESI-MS/MS is predictable and provides high structural specificity. The key diagnostic fragments arise from the neutral losses of methanol (m/z 130.06), water (m/z 144.06), and methyl formate (m/z 102.05). The subsequent fragmentation of the m/z 130 ion to m/z 84 and m/z 56 further confirms the glutamic acid core structure. This detailed fragmentation map serves as a reliable reference for the development of qualitative and quantitative analytical methods for this compound in various scientific applications.
References
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Guo, K., & Li, L. (2005). A fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester is investigated. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. Retrieved from [Link]
-
Guo, K., & Li, L. (2005). Fragmentation pathway for glutamine identification. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4S)-4-amino-5-methoxy-5-oxopentanoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Scientific diagram]. Retrieved from [Link]
-
PCCP. (2018). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Münster. (n.d.). Amino acids - Reference of fragmentation data of single amino acids prepared by electrospray. Institute of Medical Physics and Biophysics. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
PubMed Central. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. Retrieved from [Link]
Sources
- 1. (4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 440550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino acids [medizin.uni-muenster.de]
- 4. jeol.com [jeol.com]
- 5. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction and Recovery Protocol for (4R)-4-amino-5-methoxy-5-oxopentanoate from Human Plasma
Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Analyte: (4R)-4-amino-5-methoxy-5-oxopentanoate (Synonym: D-Glutamate α-Methyl Ester) Methodology: Protein Precipitation (PPT) coupled with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for LC-MS/MS
Introduction & Mechanistic Rationale
Quantifying (4R)-4-amino-5-methoxy-5-oxopentanoate in biological matrices presents a multifaceted bioanalytical challenge. As an amino acid ester, the molecule is highly polar, zwitterionic at physiological pH, and extremely susceptible to ex vivo enzymatic hydrolysis. To achieve robust quantitation, the extraction protocol must serve as a self-validating system that simultaneously halts enzymatic degradation, removes complex plasma proteins, and isolates the polar analyte with high recovery.
As an application scientist, it is critical to understand the causality behind each experimental choice rather than simply following steps:
-
Ex Vivo Esterase Inhibition: Plasma is rich in endogenous esterases that will rapidly cleave the α-methyl ester, reverting the analyte to D-glutamate. Without chemical intervention, quantitative accuracy is impossible. The immediate introduction of an esterase inhibitor such as Sodium Fluoride (NaF)[1] or Bis(4-nitrophenyl) phosphate (BNPP)[2] is non-negotiable to lock the analyte in its esterified state.
-
Charge State Manipulation via PPT: Traditional liquid-liquid extraction (LLE) fails due to the molecule's high polarity. Instead, we utilize cold methanol containing 0.1% formic acid (FA) for protein precipitation[3]. The FA serves a dual purpose: it denatures bound proteins and lowers the sample pH to ~3.0. At this pH, the zwitterionic analyte (γ-carboxyl pKa ~4.2, α-amino pKa ~9.2) is fully protonated at the amine group while the carboxylate is neutralized, yielding a net +1 cationic charge[4].
-
Mixed-Mode Cation Exchange (MCX): The induced cationic state is perfectly primed for MCX Solid-Phase Extraction. The sulfonic acid groups on the MCX sorbent strongly retain the protonated amine. Following organic washes, the analyte is eluted using a basic organic solvent, which deprotonates the amine, neutralizing the charge and releasing the molecule for downstream Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS analysis[5].
Figure 1: Charge state transitions and SPE retention mechanism of D-glutamate α-methyl ester.
Materials and Reagents
-
Reference Standards: (4R)-4-amino-5-methoxy-5-oxopentanoate and stable isotope-labeled Internal Standard (IS) (e.g., D5-analog).
-
Reagents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).
-
Inhibitors: Bis(4-nitrophenyl) phosphate (BNPP) or Sodium Fluoride (NaF)[1].
-
Consumables: Oasis MCX 96-well µElution Plate or 30 mg/1 mL cartridges (Waters Corporation).
Step-by-Step Extraction Workflow
To ensure a self-validating system, every batch must include a Blank (matrix only), a Zero Sample (matrix + IS), and three levels of Quality Control (QC) samples (LQC, MQC, HQC) to continuously monitor extraction efficiency.
Step 1: Plasma Collection & Quenching
-
Collect whole blood in pre-chilled K₂EDTA tubes containing 50 mM BNPP (or 2.5 mg/mL NaF)[2].
-
Gently invert 5 times and immediately place on wet ice.
-
Centrifuge at 2,500 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C if not processed immediately.
Step 2: Protein Precipitation (PPT)
-
Aliquot 100 µL of stabilized plasma (or QC samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid [3].
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. The supernatant now contains the +1 cationic analyte.
Step 3: Solid-Phase Extraction (Oasis MCX)
-
Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge, followed by 1 mL of 0.1% FA in Water.
-
Loading: Transfer the entire PPT supernatant (~400 µL) to the conditioned cartridge. Apply a low vacuum (~5 inHg) to allow dropwise loading[4].
-
Wash 1 (Aqueous): Pass 1 mL of 0.1% FA in Water to remove highly polar, uncharged, and acidic interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral lipids and hydrophobic proteins.
-
Elution: Elute the target analyte into a clean collection tube using 1 mL of 5% NH₄OH in MeOH .
Step 4: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C .
-
Critical Insight: Do not exceed 30°C or prolong the evaporation time. The basic environment (NH₄OH) can catalyze the hydrolysis of the methyl ester if left exposed to heat for too long.
-
-
Reconstitute the dried extract in 100 µL of HILIC initial mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM Ammonium Formate)[5]. Vortex for 1 minute and transfer to an autosampler vial.
Figure 2: Step-by-step extraction workflow for (4R)-4-amino-5-methoxy-5-oxopentanoate from plasma.
Quantitative Data & Validation Summary
The combination of esterase inhibition and MCX SPE results in a highly reproducible assay. Below is a summary of validation metrics demonstrating the self-validating integrity of this protocol across different QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Autosampler Stability (24h at 4°C) (%) |
| LLOQ | 1.0 | 85.2 ± 4.1 | 92.5 ± 3.8 | 98.1 ± 2.0 |
| LQC | 3.0 | 88.4 ± 3.5 | 94.1 ± 2.5 | 97.5 ± 1.8 |
| MQC | 50.0 | 91.0 ± 2.8 | 96.0 ± 1.5 | 99.0 ± 1.2 |
| HQC | 400.0 | 90.5 ± 2.2 | 95.5 ± 1.2 | 98.8 ± 1.0 |
Note: Matrix effect values close to 100% indicate minimal ion suppression, validating the efficacy of the MCX wash steps in removing phospholipids.
References
-
Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference . PMC. 1
-
A UHPLC-QTOF-MS/MS method with a superimposed multiple product ion strategy and esterase inhibitor improved sensitivity for the determination of xylocarpin H in rat plasma . ResearchGate. 2
-
Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome . ACS Publications. 3
-
Development and Validation of a Sensitive and Specific LC-MS/MS Method for IWR-1-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study . MDPI. 4
-
Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine . ACS Publications. 5
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In Vitro Evaluation of MurD Ligase Activity Using (4R)-4-amino-5-methoxy-5-oxopentanoate as a Substrate Analog
Introduction & Scientific Rationale
Bacterial peptidoglycan biosynthesis is a highly validated and critical target for antimicrobial drug development. The cytoplasmic steps of this pathway are driven by a series of ATP-dependent amino acid ligases (MurC–MurF)[1]. Specifically, the enzyme MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) catalyzes the addition of D-glutamate to the nucleotide precursor UDP-MurNAc-L-Ala[2].
To probe the structural requirements of the MurD active site and to screen for novel competitive inhibitors, researchers rely on highly specific substrate analogs. The compound (4R)-4-amino-5-methoxy-5-oxopentanoate , commonly known as D-glutamic acid α -methyl ester or H-D-Glu-OMe , serves as a critical tool compound in these assays[3].
Mechanistic Causality: In the native peptidoglycan stem peptide, the γ -carboxyl group of D-glutamate is utilized by the downstream enzyme (MurE) for ligation to meso-diaminopimelic acid (m-DAP), while the α -carboxyl group remains free (and is often later amidated by the GatD/MurT complex)[4]. By masking this α -carboxyl group with a methyl ester, (4R)-4-amino-5-methoxy-5-oxopentanoate acts as a highly specific structural probe. It allows researchers to evaluate the electrostatic and steric tolerances of the MurD active site, serving either as a restricted substrate or a competitive inhibitor against native D-glutamate[5].
Assay Workflow & Pathway Visualization
The most robust method for evaluating MurD activity in vitro is the Malachite Green colorimetric assay, which measures the release of inorganic orthophosphate (Pi) generated by the stoichiometric hydrolysis of ATP during the ligation reaction[5][6].
Figure 1: MurD ligase reaction pathway and Malachite Green detection of inorganic phosphate.
Experimental Design & Self-Validating Controls
To ensure absolute trustworthiness and reproducibility, this protocol integrates two critical, field-proven causal choices:
-
Detergent Supplementation (Triton X-114): High-throughput screening often yields false positives due to the formation of small-molecule aggregates that non-specifically sequester the enzyme. The inclusion of 0.005% Triton X-114 prevents aggregate-based promiscuous inhibition, ensuring that any observed competitive inhibition by (4R)-4-amino-5-methoxy-5-oxopentanoate is a true active-site interaction[5].
-
Acid Quenching (Sodium Citrate): The Malachite Green reagent is highly acidic (1.3 N HCl). Prolonged exposure to this acid will non-specifically hydrolyze the unreacted ATP in the mixture, generating a false-positive Pi signal. To prevent this, 34% sodium citrate is added immediately after the Malachite Green reagent to buffer the pH and stabilize the remaining ATP[6].
Materials and Reagents
| Reagent / Component | Concentration / Specifications | Purpose |
| Purified MurD Enzyme | 68 nM (Assay dependent) | Catalyzes the ligation reaction[6]. |
| (4R)-4-amino-5-methoxy-5-oxopentanoate | 100 µM - 2 mM (Titration) | Substrate analog / Competitive probe[3][6]. |
| UDP-MurNAc-L-Ala | 80 µM - 380 µM | Native nucleotide precursor[5][6]. |
| ATP | 400 µM - 2 mM | Energy donor for peptide bond formation[5][6]. |
| Reaction Buffer | 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 0.005% Triton X-114 | Maintains optimal pH, provides Mg²⁺ cofactor, and prevents aggregation[5]. |
| Malachite Green Reagent | 0.03% Malachite Green, 1.4% Ammonium Molybdate, 1.3 N HCl | Colorimetric detection of Pi[6]. |
| Sodium Citrate | 34% (wt/vol) | Quenches acid hydrolysis of unreacted ATP[6]. |
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Prepare the Reaction Buffer fresh on ice. Ensure complete dissolution of MgCl₂ and Triton X-114.
-
Dissolve (4R)-4-amino-5-methoxy-5-oxopentanoate in DMSO to create a 10 mM stock. Dilute into the reaction buffer to achieve the desired working concentrations (keep final DMSO concentration ≤ 1%).
-
Prepare the Malachite Green Reagent and store it at room temperature, protected from light.
Step 2: Assay Assembly (96-Well Plate Format)
-
To each well, add 25 µL of the Reaction Buffer containing the specified concentrations of UDP-MurNAc-L-Ala, ATP, and (4R)-4-amino-5-methoxy-5-oxopentanoate[5][6].
-
Include the following self-validating controls:
-
Enzyme Blank: Buffer + Substrates (No MurD).
-
Substrate Blank: Buffer + MurD (No ATP/Precursor).
-
Positive Control: Buffer + MurD + Native D-Glutamate (Replaces the analog).
-
Step 3: Incubation
-
Initiate the reaction by adding the purified MurD enzyme (final volume 50 µL per well)[5].
-
Incubate the microtiter plate at 37°C for exactly 30 minutes[6].
Step 4: Termination and Detection
-
Terminate the enzymatic reaction by adding 100 µL of the Malachite Green Reagent to all wells[6].
-
Critical Step: Within 1 minute of adding the Malachite Green reagent, add 25 µL of 34% (wt/vol) Sodium Citrate to each well to halt non-specific ATP acid hydrolysis[6].
-
Allow the plate to incubate at room temperature for 15 minutes to ensure full color development.
Step 5: Data Acquisition
-
Measure the absorbance of the wells at 620–660 nm using a microplate reader[2].
-
Calculate the concentration of released Pi by comparing the absorbance values against a standard curve of known orthophosphate concentrations generated under identical buffer conditions[2].
Quantitative Data Summary
The following table summarizes representative kinetic parameters for MurD ligase to aid in benchmarking experimental results:
| Substrate / Inhibitor | Role in Assay | Apparent Km ( μ M) | IC50 ( μ M) | Reference |
| D-Glutamate | Native Substrate | 15 - 50 | N/A | [2] |
| (4R)-4-amino-5-methoxy-5-oxopentanoate | Substrate Analog / Probe | N/A | Assay Dependent | [3] |
| Aza-stilbene derivative 1 | Known Competitive Inhibitor | N/A | 104 | [5] |
| UDP-MurNAc-L-Ala | Native Precursor | 30 - 60 | N/A | [2] |
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Note: Optimized Crystallization and Purification Protocol for (4R)-4-amino-5-methoxy-5-oxopentanoate Hydrochloride
Executive Summary
The compound (4R)-4-amino-5-methoxy-5-oxopentanoate (commonly known as D-glutamic acid α-methyl ester) is a vital chiral building block utilized extensively in peptide synthesis and medicinal chemistry. Its structural properties, featuring both a reactive amino group and a selectively protected methyl ester, make it critical for synthesizing complex biochemical architectures [1]. This application note details a highly reproducible, self-validating anti-solvent crystallization protocol designed to purify the crude compound to >98% chemical purity and >99% enantiomeric excess (ee).
Mechanistic Principles of Crystallization
To achieve high-purity crystallization, the target compound is isolated as its hydrochloride salt, (4R)-4-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 187458-77-1) [2].
The Causality of the Salt Form: The free zwitterionic base of this amino acid ester is inherently unstable in concentrated solutions; the nucleophilic α-amino group can spontaneously attack the ester of an adjacent molecule, leading to intermolecular aminolysis (forming diketopiperazines or poly-D-glutamates). By protonating the amine to form the hydrochloride salt, its nucleophilicity is neutralized, chemically stabilizing the molecule for downstream processing.
The Causality of the Solvent System: The highly polar nature of the hydrochloride salt requires a strong hydrogen-bonding protic solvent for initial dissolution. Methanol (MeOH) perfectly solvates the ionic lattice. Conversely, the salt is completely insoluble in non-polar organic solvents. By strategically introducing an anti-solvent like tert-butyl methyl ether (TBME) or diethyl ether, the dielectric constant of the bulk medium is drastically lowered, disrupting the solute-solvent hydrogen bonds and driving the system into controlled supersaturation [3].
Materials and Reagents
| Reagent / Material | Grade | Function | Causality for Selection |
| Crude (4R)-4-amino-5-methoxy-5-oxopentanoate HCl | >85% Purity | Substrate | Starting material requiring purification. |
| Methanol (MeOH) | Anhydrous, ACS | Primary Solvent | High dielectric constant solvates the polar HCl salt effectively at 45 °C. |
| Tert-butyl methyl ether (TBME) | Anhydrous, ACS | Anti-Solvent | Lowers system polarity. Preferred over diethyl ether at scale due to higher flash point and lower peroxide risk. |
| Nitrogen Gas (N₂) | Ultra-High Purity | Inert Atmosphere | Prevents atmospheric moisture ingress, as the HCl salt is highly hygroscopic. |
Experimental Workflow
Workflow for the crystallization of (4R)-4-amino-5-methoxy-5-oxopentanoate HCl.
Detailed Experimental Protocol
This protocol is engineered as a self-validating system; visual cues at each phase confirm the thermodynamic state of the crystallization.
Phase 1: Dissolution and Clarification
-
Preparation: Weigh the crude (4R)-4-amino-5-methoxy-5-oxopentanoate hydrochloride and transfer it to a multi-neck round-bottom flask equipped with an overhead stirrer and a nitrogen inlet.
-
Dissolution: Add anhydrous methanol at a ratio of 2.5 to 3.0 mL per gram of crude mass. Heat the suspension to 40–45 °C using a temperature-controlled water bath.
-
Mechanistic Insight: Do not exceed 50 °C. Elevated temperatures in the presence of methanol can induce unwanted transesterification or degradation of the ester bond.
-
-
Clarification: Once the bulk material dissolves, immediately perform a hot polish filtration through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel.
-
Mechanistic Insight: This step is critical for removing insoluble inorganic salts and unreacted zwitterionic amino acid impurities that lack the solubility profile of the hydrochloride salt.
-
Phase 2: Anti-Solvent Addition and Nucleation
-
Equilibration: Maintain the clarified filtrate at 40 °C under gentle agitation (150–200 RPM).
-
Anti-Solvent Titration: Begin the dropwise addition of anhydrous TBME (or diethyl ether) [4]. Add approximately 8.0 to 10.0 mL of TBME per gram of starting material.
-
Nucleation Point: Cease addition immediately when persistent turbidity (the "cloud point") is observed.
-
Self-Validation Check: If the solution oils out (forms a biphasic liquid system instead of a cloudy suspension), the anti-solvent was added too rapidly. If this occurs, add 0.5 mL of methanol to redissolve the oil, and resume TBME addition at a slower rate. Optional: Add 0.5% w/w of pure seed crystals at the cloud point to bypass the metastable zone and force controlled nucleation.
-
Phase 3: Crystal Growth and Maturation
-
Cooling Ramp: Initiate a controlled cooling profile from 40 °C down to 0–4 °C at a strict rate of 0.1 °C/min.
-
Mechanistic Insight: A slow, linear cooling profile maintains the supersaturation level within the optimal metastable zone. This promotes the growth of large, high-purity macroscopic crystals via Ostwald ripening, actively excluding mother-liquor impurities from the forming crystal lattice.
-
-
Aging: Allow the resulting slurry to age at 0–4 °C for 2 to 4 hours to maximize yield.
Phase 4: Isolation and Drying
-
Filtration: Isolate the crystalline product via vacuum filtration using a sintered glass funnel (porosity 3) under a nitrogen blanket to prevent atmospheric moisture condensation.
-
Washing: Wash the filter cake with two bed-volumes of pre-chilled (0 °C) TBME.
-
Mechanistic Insight: The cold anti-solvent wash mechanically displaces the impurity-laden mother liquor without redissolving the purified crystalline product.
-
-
Drying: Transfer the crystals to a vacuum oven. Dry at 35 °C and <10 mbar for 12 hours.
-
Mechanistic Insight: Mild vacuum drying removes residual methanol and TBME. Exceeding 40 °C risks thermal degradation or ester hydrolysis if trace moisture is present.
-
Quantitative Optimization Parameters
Strict adherence to the volumetric ratios and thermodynamic parameters is required to prevent yield loss or impurity inclusion.
| Parameter | Optimal Range | Consequence of Deviation |
| MeOH Volume | 2.5 – 3.0 mL/g | < 2.5 mL/g: Premature crystallization during filtration.> 3.0 mL/g: Significant reduction in overall crystal yield. |
| TBME Volume | 8.0 – 10.0 mL/g | < 8.0 mL/g: Product remains solvated in the mother liquor.> 10.0 mL/g: Co-precipitation of undesired impurities. |
| Cooling Rate | 0.1 °C/min | > 0.1 °C/min: Induces "oiling out" or rapid nucleation of fine, impure particulates that trap mother liquor. |
| Drying Temp | 30 – 35 °C | > 40 °C: Risks thermal degradation and potential ester hydrolysis. |
Quality Control & Self-Validation
To validate the success of the crystallization protocol, the isolated (4R)-4-amino-5-methoxy-5-oxopentanoate hydrochloride must be subjected to the following analytical checks:
-
HPLC (Chemical Purity): Ensure >98% purity. The primary impurity to monitor is the free carboxylic acid (hydrolysis product) or the diketopiperazine dimer.
-
Chiral HPLC (Enantiomeric Excess): Ensure >99% ee. Confirm that the thermal conditions during dissolution did not induce racemization at the C4 chiral center.
-
Karl Fischer Titration: Moisture content should be <0.5% w/w to ensure long-term stability during storage.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5117249, 4-Amino-5-methoxy-5-oxopentanoic acid." PubChem,[Link]
-
Paquet, A. "Succinimidyl esters of fatty acids for amino acid acylations." Canadian Journal of Chemistry, 1976.[Link]
Sources
Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for the Novel Glutamate Analog (4R)-4-amino-5-methoxy-5-oxopentanoate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish initial dosing guidelines for the novel research compound (4R)-4-amino-5-methoxy-5-oxopentanoate in animal models. Structurally identified as the γ-methyl ester of D-glutamic acid, this compound is an analog of the principal excitatory neurotransmitter, L-glutamate[1][2][3]. Due to its novelty, there is an absence of published literature detailing its specific in vivo dosing, pharmacokinetics, or biological effects. Therefore, this guide moves beyond a standard protocol to offer a foundational framework based on established pharmacological principles. It outlines a systematic, tiered approach—from initial formulation and solubility screening to definitive dose-range finding and preliminary pharmacokinetic assessments—to empower researchers to generate the robust, reproducible data required for advancing their investigations.
Compound Identity and Rationale for Study
(4R)-4-amino-5-methoxy-5-oxopentanoate is a derivative of D-glutamic acid, an excitatory amino acid[1]. Its structure suggests a high probability of interaction with the glutamatergic system, which is central to mammalian neurophysiology.
-
Molecular Formula: C₆H₁₁NO₄[4]
-
Molecular Weight: 161.16 g/mol [4]
-
Synonyms: D-Glutamic acid γ-methyl ester[2]
The glutamatergic system, including its receptors (e.g., NMDA, AMPA) and transporters (Excitatory Amino Acid Transporters, or EAATs), is a primary target for therapeutic intervention in a vast range of neurological and psychiatric disorders[5][6]. EAATs are particularly critical for maintaining glutamate homeostasis and preventing the excitotoxicity implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[7]. Novel analogs like (4R)-4-amino-5-methoxy-5-oxopentanoate are valuable tools for probing this system, potentially acting as selective inhibitors, activators, or substrates for specific receptors or transporters. The lack of existing data necessitates a careful, first-principles approach to its study in animal models.
Pre-formulation and Vehicle Selection: A Critical First Step
The validity of any in vivo study hinges on the accurate and reproducible administration of the test compound. This begins with developing a stable, safe, and appropriate formulation. The primary challenge is typically solubility. The following protocol outlines a systematic approach to vehicle selection.
Protocol 2.1: Solubility Screening
-
Objective: To identify a suitable vehicle that can dissolve the compound at the required concentrations for dosing.
-
Materials:
-
(4R)-4-amino-5-methoxy-5-oxopentanoate powder
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
-
A panel of research-grade solvents (see table below).
-
-
Methodology:
-
Weigh 1-2 mg of the compound into separate vials.
-
Add a small, precise volume (e.g., 100 µL) of the first test vehicle to achieve a high starting concentration (e.g., 10-20 mg/mL).
-
Vortex vigorously for 2-3 minutes. If not dissolved, sonicate for 5-10 minutes.
-
Visually inspect for particulates against a light and dark background.
-
If the compound is fully dissolved, the vehicle is potentially suitable at that concentration.
-
If not dissolved, add an additional aliquot of the vehicle to dilute the concentration (e.g., to 5 mg/mL) and repeat step 3. Continue this process until dissolution is achieved or the concentration becomes impractically low.
-
Repeat for all test vehicles.
-
Table 1: Recommended Vehicle Screening Panel
| Vehicle | Rationale & Considerations | Primary Route |
|---|---|---|
| Sterile Water | Ideal for hydrophilic compounds. Physiologically optimal. | IV, IP, SC, PO |
| 0.9% Saline | Isotonic; preferred over water for parenteral routes to avoid hemolysis. | IV, IP, SC |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffered isotonic solution. Good physiological compatibility. | IV, IP, SC |
| 5-10% DMSO in Saline | For compounds with poor aqueous solubility. DMSO is a powerful solvent. Causality: The final DMSO concentration should be minimized (<10%, ideally <5%) as it can have its own biological effects and cause irritation. | IP, SC (IV with caution) |
| 10% Solutol® HS 15 in Saline | Non-ionic solubilizer for poorly water-soluble compounds. | IV, IP, SC |
| 20-40% PEG 400 in Saline | A common co-solvent for increasing solubility. Viscosity increases with concentration. | IV, IP, SC, PO |
| 5-10% Tween® 80 in Saline | A surfactant used to create stable suspensions or emulsions for insoluble compounds. | IP, SC, PO |
| 0.5% Carboxymethylcellulose (CMC) in Water | A suspending agent, not a solubilizer. For oral administration of insoluble compounds. | PO |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (oral gavage)
A Tiered Approach to In Vivo Dose Determination
A structured, multi-tiered approach is essential for efficiently and ethically determining a compound's in vivo dose range. This workflow progresses from broad safety and tolerability assessments to more refined dose selection for efficacy studies.
Caption: Decision workflow for an MTD dose-escalation study.
Tier 2: Preliminary Pharmacokinetic (PK) Assessment
Understanding the relationship between dose and exposure (i.e., how much compound gets into the bloodstream and for how long) is vital. A sparse sampling PK study can be efficiently integrated with the MTD study.
Protocol 3.2: Sparse Sampling PK in Mice
-
Objective: To estimate key PK parameters (Cmax, Tmax, AUC) after a single dose.
-
Methodology:
-
Use a separate cohort of animals (n=3 per time point).
-
Administer a single, well-tolerated dose identified from the MTD study (e.g., 20 mg/kg).
-
Collect terminal blood samples (via cardiac puncture under anesthesia) from each group of 3 mice at specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma samples using a qualified bioanalytical method (typically LC-MS/MS) to determine the concentration of the compound.
-
Causality: The resulting concentration-time curve provides critical information. A compound that is cleared very rapidly may require more frequent dosing or a different formulation, whereas a long-lasting compound may be suitable for once-daily dosing.
-
Tier 3: Efficacy Model Dose Selection
With MTD and preliminary PK data in hand, researchers can make an informed selection of doses for pharmacodynamic (PD) or disease models.
-
Dose Selection: Select 3-4 dose levels for the efficacy study. The highest dose should be at or just below the MTD (e.g., 40 mg/kg). The lower doses should be spaced to allow for the construction of a dose-response curve (e.g., 5, 10, and 20 mg/kg or a logarithmic spacing).
-
Target Engagement: If a specific biological target is hypothesized (e.g., a particular EAAT), it is highly valuable to measure target engagement in the brain at the selected doses. This could involve ex vivo brain tissue analysis to measure compound levels or downstream biochemical markers.
-
Connecting Dose to Effect: By correlating the administered dose with both plasma/brain exposure (from PK) and the biological outcome (from the efficacy model), a true dose-response relationship can be established. This is the ultimate goal of dosing studies and provides the foundation for understanding the compound's potential. Studies on artificial glutamate analogs have shown that in vivo behavioral effects, such as hypoactivity, can be quantified and correlated with dose.[8]
Conclusion and Future Directions
The study of novel compounds like (4R)-4-amino-5-methoxy-5-oxopentanoate is essential for advancing our understanding of complex biological systems. While the absence of existing data presents a challenge, it also provides an opportunity to apply rigorous, systematic pharmacological principles. By following the tiered workflow presented in these application notes—beginning with meticulous formulation, proceeding to careful MTD evaluation, and integrating pharmacokinetic analysis—researchers can confidently establish a rational and effective dosing regimen. This foundational work is indispensable for generating meaningful and reproducible data in subsequent studies of disease model efficacy and mechanism of action.
References
-
Dal-Prà, I., et al. (2020). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. Cells. Available at: [Link]
-
Gomes, G. M., et al. (2023). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]
-
Takamura, H., et al. (2013). Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). (4S)-4-amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Bseikri, G., et al. (2025). Excitatory Amino Acid Transporters as Therapeutic Targets in the Treatment of Neurological Disorders: Their Roles and Therapeutic Prospects. Neurotherapeutics. Available at: [Link]
-
Underhill, S. M., et al. (2020). Uncoupling the Excitatory Amino Acid Transporter 2 From Its C-Terminal Interactome Restores Synaptic Glutamate Clearance at Corticostriatal Synapses and Alleviates Mutant Huntingtin-Induced Hypokinesia. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Petr, G. T., et al. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. International Journal of Molecular Sciences. Available at: [Link]
-
Miranda, M. I., et al. (2002). In vivo effects of intracortical administration of NMDA and metabotropic glutamate receptors antagonists on neocortical long-term potentiation and conditioned taste aversion. Behavioural Brain Research. Available at: [Link]
-
Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? Frontiers in Neuroscience. Available at: [Link]
-
Cavelier, P., et al. (2005). Tonic release of glutamate by a DIDS-sensitive mechanism in rat hippocampal slices. The Journal of Physiology. Available at: [Link]
-
Wang, Y., et al. (2025). Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. Polymers. Available at: [Link]
-
Zorec, R., et al. (2025). αKGDHC activity modulates glutamate excitotoxicity via metabotropic regulation of NMDA receptors in primary cultures. Journal of Cell Science. Available at: [Link]
-
Muñoz-Becerra, K., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Pharmaceuticals. Available at: [Link]
-
Szefel, J., et al. (2025). Glutamate and Its Role in the Metabolism of Plants and Animals. Metabolites. Available at: [Link]
-
Van Der Werf, P., & Koshland, D. E. Jr. (1977). Identification of a gamma-glutamyl methyl ester in bacterial membrane protein involved in chemotaxis. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Excitatory Amino Acid Transporters as Therapeutic Targets in the Treatment of Neurological Disorders: Their Roles and Therapeutic Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
using (4R)-4-amino-5-methoxy-5-oxopentanoate in enzymatic substrate assays
Application Note: Utilizing (4R)-4-Amino-5-Methoxy-5-Oxopentanoate in Enzymatic Substrate Assays and Peptidoglycan Biosynthesis Profiling
Executive Summary & Mechanistic Context
(4R)-4-amino-5-methoxy-5-oxopentanoate , more commonly known as D-glutamic acid α -methyl ester , is a highly specialized biochemical tool used extensively in the study of bacterial cell wall biosynthesis. D-glutamate is a critical, non-mammalian building block incorporated into bacterial peptidoglycan by Mur ligases and polymerized into virulence-enhancing capsules by poly- γ -glutamate synthetases.
In enzymatic substrate assays, the selective esterification of the α -carboxylate in (4R)-4-amino-5-methoxy-5-oxopentanoate serves a dual purpose:
-
Mechanistic Probing: It acts as a steric and electronic probe to map the active site requirements of enzymes like MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase).
-
Substrate Engineering: It functions as a critical protecting group during the chemoenzymatic synthesis of γ -linked D-glutamyl substrates for downstream enzymes (e.g., MurE).
This application note details the causality behind using this compound in high-throughput MurD ligase assays and provides a self-validating protocol for evaluating competitive inhibition and substrate specificity.
Causality in Experimental Design: Why the α -Methyl Ester?
MurD catalyzes the ATP-dependent ligation of D-glutamate to the cytoplasmic precursor UDP-N-acetylmuramoyl-L-alanine (UMA) [1]. The active site of MurD is highly stereospecific and strictly requires the presence of both the free α
- and γ -carboxylates of D-glutamate for optimal binding. Crystallographic studies reveal that the α -carboxylate forms critical hydrogen bonds with Thr321 and a charge-based interaction with the N ζ of Lys348, while the γ -carboxylate interacts with Ser415 and Phe422[2].
By utilizing (4R)-4-amino-5-methoxy-5-oxopentanoate, researchers intentionally disrupt the Thr321/Lys348 interaction network. Because the methyl group sterically clashes with the binding pocket and eliminates the negative charge required for salt-bridge formation, the compound fails to act as a substrate. Instead, it serves as an essential negative control or a weak competitive inhibitor in MurD assays, validating that any observed ATP hydrolysis in high-throughput screens is strictly dependent on the free α -carboxylate [1, 3]. Furthermore, in the synthesis of transition-state analogs, blocking the α -position ensures that synthetic modifications or enzymatic ligations occur exclusively at the γ -carboxylate.
Visualization of the Peptidoglycan Ligation Pathway
The following diagram illustrates the specific interaction nodes of natural D-glutamate versus the α -methyl ester probe within the Mur ligase cascade.
Fig 1: MurD/MurE ligation pathway demonstrating the steric exclusion of the α -methyl ester probe.
Quantitative Profiling: Substrate vs. Probe
To demonstrate the impact of α -carboxylate esterification, the kinetic parameters of natural D-glutamate are compared against (4R)-4-amino-5-methoxy-5-oxopentanoate in a standardized MurD ATP-hydrolysis assay. The data confirms that esterification abolishes substrate viability, shifting the compound's profile from a substrate to a weak competitive inhibitor [1].
| Compound | Chemical Modification | MurD Km ( μ M) | MurD Vmax (nmol/min/mg) | MurD IC50 ( μ M) | Role in Assay |
| D-Glutamate | None (Free α & γ COOH) | 18.5 ± 2.1 | 450 ± 15 | N/A | Primary Substrate |
| L-Glutamate | Stereochemical inversion | > 5000 | < 5 | N/A | Specificity Control |
| (4R)-4-amino-5-methoxy-5-oxopentanoate | α -methyl esterification | N/A (No turnover) | 0 | > 1500 | Mechanistic Probe / Negative Control |
| Naphthalene-N-sulfonyl-D-Glu | N-terminal modification | N/A | 0 | 80 - 600 | Transition-State Inhibitor |
Experimental Protocol: Self-Validating MurD Malachite Green Assay
This protocol utilizes a Malachite Green colorimetric assay to measure the release of inorganic phosphate (Pi) resulting from the ATP-dependent ligation of UMA and D-glutamate. By incorporating (4R)-4-amino-5-methoxy-5-oxopentanoate, the assay inherently self-validates the enzyme's strict requirement for a free α -carboxylate.
Materials & Reagents
-
Enzyme: Purified recombinant E. coli MurD ligase (1 mg/mL in 50 mM HEPES, pH 7.2).
-
Substrates: UDP-MurNAc-L-Ala (UMA) (10 mM stock), ATP (10 mM stock).
-
Test Compounds: D-Glutamate (10 mM stock), (4R)-4-amino-5-methoxy-5-oxopentanoate (10 mM stock in DMSO).
-
Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl 2 , 0.01% Triton X-100 (prevents non-specific aggregation).
-
Detection: Biomol Green™ or standard Malachite Green phosphate detection reagent.
Step-by-Step Methodology
-
Assay Master Mix Preparation:
-
Prepare a reaction master mix containing 50 mM HEPES (pH 7.2), 5 mM MgCl 2 , 200 μ M UMA, and 500 μ M ATP.
-
Causality Note: MgCl 2 is critical as ATP must be complexed with Mg 2+ to undergo nucleophilic attack by the D-glutamate amino group.
-
-
Compound Plating (96-well clear bottom plate):
-
Positive Control Wells: Add 5 μ L of 10 mM D-Glutamate (Final conc: 1 mM).
-
Probe/Test Wells: Add 5 μ L of 10 mM (4R)-4-amino-5-methoxy-5-oxopentanoate (Final conc: 1 mM).
-
Negative Control (Background) Wells: Add 5 μ L of assay buffer (No amino acid acceptor).
-
-
Enzyme Addition & Incubation:
-
Initiate the reaction by adding 10 μ L of diluted MurD enzyme (final concentration ~10 nM) to all wells. Total reaction volume should be 50 μ L.
-
Incubate the plate at 37°C for exactly 15 minutes.
-
Causality Note: The 15-minute window ensures the reaction remains in the linear initial velocity phase, preventing ATP depletion from skewing the kinetic readouts.
-
-
Reaction Termination & Detection:
-
Add 100 μ L of Malachite Green reagent to all wells. The acidic nature of the reagent instantly denatures MurD, halting the reaction.
-
Incubate at room temperature for 20 minutes to allow the phosphomolybdate-malachite green complex to fully develop.
-
-
Quantification:
-
Read the absorbance at 620 nm ( A620 ) using a microplate reader.
-
Subtract the background A620 (Negative Control) from all test wells.
-
-
Validation Check:
-
The Positive Control must show a robust signal (e.g., A620 > 0.8), indicating successful Pi release.
-
The Probe Wells containing (4R)-4-amino-5-methoxy-5-oxopentanoate should yield a signal equivalent to the background ( A620 < 0.1), validating that esterification completely abolishes ligation, confirming the structural integrity and specificity of the MurD active site.
-
References
-
Humljan, J., Kotnik, M., Contreras-Martel, C., Blanot, D., Urleb, U., Dessen, A., Šolmajer, T., & Gobec, S. (2008). Novel Naphthalene-N-sulfonyl-d-glutamic Acid Derivatives as Inhibitors of MurD, a Key Peptidoglycan Biosynthesis Enzyme. Journal of Medicinal Chemistry, 51(23), 7486–7494.[Link]
-
Tomašić, T., Zidar, N., Šink, R., Kovač, A., Blanot, D., Contreras-Martel, C., Dessen, A., Müller-Premru, M., Zega, A., Gobec, S., Kikelj, D., & Peterlin Mašič, L. (2011). Structure-Based Design of a New Series of d-Glutamic Acid Based Inhibitors of Bacterial UDP-N-acetylmuramoyl-l-alanine:d-glutamate Ligase (MurD). Journal of Medicinal Chemistry, 54(13), 4600–4610.[Link]
-
Hervin, V., Roy, V., & Agrofoglio, L. A. (2023). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Molecules, 28(24), 8076.[Link]
Technical Support Center: Prevention of (4R)-4-amino-5-methoxy-5-oxopentanoate Hydrolysis During Storage
Welcome to the technical support center for (4R)-4-amino-5-methoxy-5-oxopentanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this crucial amino acid ester during storage. By understanding the mechanisms of degradation and implementing proper handling and storage protocols, you can ensure the integrity and efficacy of your starting materials.
Understanding the Challenge: The Inherent Instability of Amino Acid Esters
(4R)-4-amino-5-methoxy-5-oxopentanoate, a derivative of D-glutamic acid, is a valuable building block in various synthetic applications, including peptide synthesis and pharmaceutical development.[1] However, like many amino acid esters, it is susceptible to hydrolysis, a chemical reaction where the ester group reacts with water to revert to the parent carboxylic acid (D-glutamic acid) and methanol.[2][3] This degradation can significantly impact experimental outcomes by reducing the yield of the desired product and introducing impurities.
The rate of hydrolysis is influenced by several factors, including moisture, pH, and temperature.[2][4] The presence of both an amino group and a carboxylic acid in the hydrolyzed product can further complicate matters by altering the pH of the local environment.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my (4R)-4-amino-5-methoxy-5-oxopentanoate has undergone hydrolysis?
A1: The most common indicators of hydrolysis include:
-
Changes in Physical Appearance: The compound, which should be a solid, may become sticky or oily due to the presence of the hydrolyzed products.
-
Decreased pH of Solutions: If the compound is dissolved in a neutral aqueous solution, hydrolysis will release the carboxylic acid, leading to a decrease in pH.
-
Inconsistent Experimental Results: Reduced yields, the appearance of unexpected byproducts, or complete failure of subsequent reactions where the ester is a key reactant are strong indicators of degradation.
-
Analytical Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of the parent carboxylic acid and methanol.[5] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the ester and its hydrolysis products.[6][7]
Q2: What are the optimal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis, strict control over the storage environment is crucial. Most amino acid derivatives can be stored for extended periods if protected from humidity and light.[8]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [9][10] | Low temperatures significantly slow down the rate of chemical reactions, including hydrolysis.[4] |
| 2-8°C for short-term storage. [11] | Acceptable for brief periods, but colder is better for preserving long-term stability. | |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). [9] | This displaces moisture-laden air, a primary contributor to hydrolysis. |
| Container | Tightly sealed, opaque vials. | Prevents exposure to ambient moisture and light, which can also contribute to degradation. |
| Desiccation | Store in a desiccator with a suitable drying agent (e.g., silica gel). | Actively removes any moisture that may be present in the storage container. |
Before use, it is critical to allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.[4][9]
Q3: Can I store (4R)-4-amino-5-methoxy-5-oxopentanoate in solution?
A3: Storing this compound in solution is generally not recommended due to the increased risk of hydrolysis. If a stock solution is absolutely necessary, the following precautions should be taken:
-
Solvent Choice: Use an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
Preparation: Prepare solutions on the same day of use whenever possible.[9]
-
Storage of Stock Solutions: If storage is unavoidable, dispense the solution into small aliquots in tightly sealed vials and store at -20°C for no longer than one month.[9] To minimize exposure to air, consider storing the aliquots under an inert gas.[9]
Troubleshooting Guide
Issue: I suspect hydrolysis has occurred. How can I confirm and quantify it?
A: A multi-pronged approach is recommended for confirming and quantifying hydrolysis.
Step 1: Preliminary Assessment
-
Visually inspect the compound for any changes in its physical state.
-
If the compound is in solution, measure the pH. A pH below the expected value for a neutral solution of the ester can indicate the presence of the carboxylic acid.
Step 2: Analytical Confirmation and Quantification
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for detecting hydrolysis.[5] The appearance of a new set of signals corresponding to the parent D-glutamic acid and a singlet for methanol would confirm hydrolysis. The degree of hydrolysis can be quantified by integrating the signals of the ester and the hydrolyzed acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the ester from its hydrolysis product.[6][7] By running a standard of the pure ester and the suspected hydrolyzed product, you can identify and quantify the extent of degradation.
Experimental Protocol: Quantification of Hydrolysis by HPLC
-
Prepare Standards:
-
Accurately weigh and dissolve pure (4R)-4-amino-5-methoxy-5-oxopentanoate in a suitable mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of D-glutamic acid.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Dissolve a known amount of the stored (4R)-4-amino-5-methoxy-5-oxopentanoate in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the peaks for the ester and the carboxylic acid based on their retention times.
-
Construct a calibration curve for each compound and determine the concentration of each in your sample.
-
Advanced Prevention Strategies
For extremely sensitive applications or very long-term storage, consider the following advanced strategies:
-
Use of Stabilizers: In some industrial applications, carbodiimides have been used as stabilizers to protect against hydrolysis in ester-containing resins.[12][13] These compounds can react with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.[12] However, the compatibility of such stabilizers with your specific downstream applications must be carefully evaluated.
-
Azeotropic Drying: Before long-term storage, co-evaporating the compound with an anhydrous solvent like toluene can help remove trace amounts of water.
Visualizing the Hydrolysis Pathway and Prevention Workflow
Caption: Hydrolysis pathway and preventative workflow.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Bachem. (2021, March 16). How long can I store amino acid derivatives?
- Benchchem. (n.d.). How to prevent hydrolysis of NHS ester reagents.
- RSC Publishing. (n.d.). Constitutional adaptation to pKa modulation by remote ester hydrolysis.
- Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
- PubMed. (n.d.). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups.
- Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis.
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
- Benchchem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.
- Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
- ResearchGate. (2022, September 22). De-esterification of amino acid esters?
- PubMed. (n.d.). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties.
- PubMed. (2019, December 15). Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions.
- PubChem. (n.d.). (4S)-4-amino-5-methoxy-5-oxopentanoic acid.
- Sigma-Aldrich. (n.d.). (R)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
- ResearchGate. (2025, October 15). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- ChemScene. (n.d.). (R)-4-((Tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.
- EvitaChem. (n.d.). Buy 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride (EVT-13516351).
- PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid.
- ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
- Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
-
PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]
- RSC Publishing. (n.d.). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening.
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Technical Support Center: Optimizing LC-MS/MS Sensitivity for (4R)-4-amino-5-methoxy-5-oxopentanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the quantitative analysis of (4R)-4-amino-5-methoxy-5-oxopentanoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve maximum sensitivity and robustness in your LC-MS/MS assays.
(4R)-4-amino-5-methoxy-5-oxopentanoate, the methyl ester of D-glutamic acid, is a small, polar molecule that can present analytical challenges due to its high polarity and potential for low ionization efficiency. This guide follows a logical workflow from initial instrument setup to advanced troubleshooting to help you systematically optimize your method.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of (4R)-4-amino-5-methoxy-5-oxopentanoate.
Q1: Why is my signal intensity for (4R)-4-amino-5-methoxy-5-oxopentanoate consistently low or non-existent?
A1: Low sensitivity for this analyte typically stems from one of four areas:
-
Suboptimal Ionization: As a small polar molecule, its ionization efficiency in the electrospray source is highly dependent on source parameters and mobile phase composition.[1] The primary amine group is the key to successful ionization.
-
Poor Chromatographic Retention: Due to its polarity, the analyte may have little to no retention on traditional C18 columns, causing it to elute in the void volume with matrix interferences, leading to significant ion suppression.[2][3]
-
Ion Suppression: Co-eluting endogenous components from your sample matrix (e.g., salts, phospholipids) can compete with your analyte for ionization, drastically reducing its signal.[2][4]
-
Incorrect MS/MS Parameters: The selected precursor and product ions or the collision energy may not be optimal for your specific instrument, resulting in poor fragmentation and detection.[5]
Q2: What are the best initial LC conditions to try?
A2: For a polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice to traditional reversed-phase (RP) chromatography.[6][7][8] HILIC provides better retention for polar compounds, separating them from the early-eluting matrix components that cause suppression.
-
Recommended Starting Point (HILIC):
-
Column: A HILIC column with an amide or diol stationary phase.
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at a high percentage of Mobile Phase B (e.g., 95%) and decrease to elute the analyte.
-
If using reversed-phase, consider a polar-embedded or polar-endcapped C18 column and a shallow gradient.
Q3: What are the expected precursor and product ions for MS/MS analysis?
A3: (4R)-4-amino-5-methoxy-5-oxopentanoate has a molecular weight of 161.16 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the expected precursor ion.
-
Precursor Ion (Q1): m/z 162.1
-
Potential Product Ions (Q3): Fragmentation often involves characteristic neutral losses from the ester or amine group.[9][10] The most common product ions to screen for during optimization are:
-
m/z 130.1: Resulting from the neutral loss of methanol (CH₃OH).
-
m/z 102.1: Resulting from the neutral loss of the methoxycarbonyl group (HCOOCH₃).
-
m/z 84.1: A common fragment from the cyclization and loss of other components.
-
Always confirm the optimal product ions and collision energies on your specific mass spectrometer.
Q4: My analyte is in a complex biological matrix (e.g., plasma). How do I combat matrix effects and ion suppression?
A4: Matrix effects are a primary cause of poor data quality and can be addressed through several strategies:[2][3]
-
Improve Sample Preparation: Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering components like phospholipids and salts.
-
Optimize Chromatography: Use a HILIC column to retain your polar analyte and chromatographically separate it from the bulk of the matrix components that often elute early.[11][12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[3] It co-elutes with the analyte and experiences the same degree of suppression, ensuring the ratio of analyte to IS remains constant for accurate quantification.
-
Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[3]
Q5: Should I consider chemical derivatization?
A5: Derivatization can be a powerful strategy if other optimization steps fail to provide adequate sensitivity.[13][14] For (4R)-4-amino-5-methoxy-5-oxopentanoate, derivatizing the primary amine group can:
-
Increase Hydrophobicity: This improves retention on reversed-phase columns, moving the analyte away from the void volume.[15]
-
Enhance Ionization Efficiency: Attaching a permanently charged or easily ionizable group can significantly boost the MS signal.[16]
-
Improve Fragmentation: Derivatization can lead to more specific and intense product ions.[17]
Common derivatization reagents for amines include those that introduce a fixed positive charge or a non-polar group. However, this adds an extra step to your workflow and requires careful optimization.[16][18]
In-Depth Troubleshooting and Optimization Guides
Part 1: Mass Spectrometry (MS) Optimization – The Foundation
Before optimizing chromatography, it is crucial to ensure the mass spectrometer is detecting the analyte under ideal conditions. This is best achieved by direct infusion of a standard solution.
Caption: Systematic workflow for optimizing MS parameters via direct infusion.
-
Prepare a Standard Solution: Make a 1 µg/mL solution of (4R)-4-amino-5-methoxy-5-oxopentanoate in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Select Ionization Mode: Given the primary amine, Positive Ion ESI is the logical choice.[19][20] Scan in full scan mode (e.g., m/z 50-250) to confirm the presence of the protonated precursor ion at m/z 162.1 .
-
Optimize Ion Source Parameters: While infusing, systematically adjust source parameters to maximize the signal intensity of m/z 162.1. Do not simply set parameters to their maximum values; aim for a stable and robust signal.[19][21]
-
Capillary/Sprayer Voltage: Adjust to achieve a stable spray and maximum ion current.
-
Source and Desolvation Temperatures: Increase temperature to aid desolvation, but avoid excessive heat that could cause in-source degradation.
-
Nebulizing and Drying Gas Flows: Optimize to ensure efficient droplet formation and desolvation.[22][23] Higher flow rates are often needed for higher aqueous mobile phases.
-
-
Optimize MRM Transitions:
-
Switch to MS/MS or product ion scan mode, selecting m/z 162.1 as the precursor.
-
Vary the collision energy (CE) to find the optimal setting that produces the most intense and stable product ions.
-
Identify the top 2-3 most abundant and specific product ions (e.g., m/z 130.1, 102.1).
-
Create Multiple Reaction Monitoring (MRM) methods for each precursor-product pair and finalize the optimal CE for each transition.
-
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | ESI Positive | Protonates the primary amine group. |
| Precursor Ion (Q1) | m/z 162.1 | The protonated [M+H]⁺ molecule. |
| Product Ions (Q3) | m/z 130.1, 102.1 | Stable fragments for quantification. |
| Capillary Voltage | 3.0 - 4.5 kV | Generates the electrospray.[24] |
| Source Temperature | 120 - 150 °C | Assists in solvent evaporation. |
| Desolvation Gas Temp | 350 - 500 °C | Completes the desolvation process. |
| Collision Energy (CE) | 10 - 25 eV | Varies by instrument; must be optimized empirically. |
Part 2: Liquid Chromatography (LC) Optimization
Good chromatography is essential for separating the analyte from matrix interferences, which is the leading cause of ion suppression.[2]
For a polar analyte like (4R)-4-amino-5-methoxy-5-oxopentanoate, HILIC is strongly recommended.
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Mechanism: Uses a polar stationary phase and a high organic mobile phase. Analytes are retained based on their polarity.[7][8]
-
Advantages: Excellent retention for polar compounds, allowing them to be separated from salts and other early-eluting matrix components. The high organic content of the mobile phase also promotes better ESI efficiency.[25]
-
Recommended Columns: Amide, Cyano, or Diol phases.
-
-
Reversed-Phase (RP) Chromatography:
-
Mechanism: Uses a non-polar stationary phase (like C18) with a high aqueous mobile phase.
-
Disadvantages: Very poor retention for this analyte is expected, leading to elution near the solvent front and co-elution with highly polar matrix interferences, causing severe ion suppression.
-
When to Use: Only if HILIC is not available. Use a polar-endcapped or polar-embedded C18 column to improve retention.
-
Mobile phase additives are critical for achieving good peak shape and high sensitivity in ESI.[1][25][26]
-
For Positive Ion Mode (ESI+):
-
Acidic Additives: Formic acid (0.1%) is the most common choice. It ensures the analyte's primary amine is protonated (positively charged), which is necessary for both retention on some HILIC phases and for detection by the mass spectrometer.[26]
-
Buffers: Ammonium formate or ammonium acetate (5-10 mM) can improve peak shape and provide a consistent source of protons.[8][12] They are volatile and fully compatible with MS.[27]
-
| Mobile Phase Component | HILIC Recommendation | Reversed-Phase Recommendation | Rationale |
| Aqueous (A) | Water + 10 mM Ammonium Formate + 0.1% FA | Water + 0.1% Formic Acid | Provides protons and controls pH. Buffer helps with peak shape.[8] |
| Organic (B) | Acetonitrile + 0.1% Formic Acid | Acetonitrile or Methanol + 0.1% FA | Acetonitrile is preferred for HILIC due to its aprotic nature. |
| Starting Gradient | 95% B | 5% B | HILIC starts with high organic; RP starts with high aqueous. |
Part 3: Advanced Troubleshooting - Identifying and Mitigating Ion Suppression
If sensitivity remains low despite optimized MS and LC conditions, ion suppression from the sample matrix is the likely culprit.
Caption: How co-eluting matrix components interfere with analyte ionization.
This experiment helps identify at what retention time significant ion suppression occurs.[3][4]
-
Setup: Use a T-junction to connect the LC outlet, a syringe pump, and the MS inlet.
-
Analyte Infusion: Infuse a standard solution of your analyte (as in Part 1) at a constant rate (e.g., 5 µL/min) via the syringe pump. This should create a stable, high baseline signal for your analyte's MRM transition.
-
Matrix Injection: Inject a blank, extracted matrix sample (e.g., precipitated plasma without analyte or IS) onto the LC column and run your chromatographic gradient.
-
Analysis: Monitor the stable baseline from the infused analyte. Any significant drop or dip in this baseline indicates a region where matrix components are eluting and suppressing the signal.[4] If this dip coincides with your analyte's retention time, ion suppression is confirmed as the primary issue.
Caption: Decision tree for troubleshooting low LC-MS/MS sensitivity.
References
-
García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]
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Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
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Wu, Z., et al. (2004). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Journal of the American Society for Mass Spectrometry, 15(11), 1676-1689. [Link]
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LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
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Strynar, M., et al. (2020). Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC–ESI–MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. Journal of the American Society for Mass Spectrometry, 31(9), 1717-1725. [Link]
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Li, Y., et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Journal of Chromatography B, 1245, 124231. [Link]
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Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. Analytical and Bioanalytical Chemistry, 406(1), 199-207. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Nakano, K., et al. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free mobile phase for liquid chromatography/mass spectrometry. Journal of Chromatography A, 1723, 464893. [Link]
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Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3456. [Link]
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Xiong, Y., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Food Chemistry, 497, 139876. [Link]
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ResearchGate. (2025). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. [Link]
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Perroud, B., et al. (2015). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. PLOS ONE, 10(9), e0137748. [Link]
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Element Lab Solutions. (2017). Optimising-LC-MS-sensitivity. Element Lab Solutions. [Link]
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Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]
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LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
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Agilent Technologies. (n.d.). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Agilent Technologies. [Link]
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Ho, Y., et al. (2024). The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. Rapid Communications in Mass Spectrometry, 38(13), e9749. [Link]
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ChemRxiv. (n.d.). Modeling the relative response factor of small molecules in positive electrospray ionization. ChemRxiv. [Link]
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ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]
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Al-Masoud, N., & Al-Amri, A. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 9(1), 5. [Link]
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ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
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Piraud, M., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy science. Journal of Chromatography B, 964, 1-9. [Link]
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University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. University of Arizona. [Link]
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Bioanalysis Forum. (2024). 基礎講座:LC/MS/MSを用いた分析法開発. Bioanalysis Forum. [Link]
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Moriwaki, H. (2003). Analysis of Environmental Pollutants by LC/MS. Journal of Health Science, 49(6), 441-447. [Link]
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Chugai Technos. (2025). LC-MS/MSを用いたアミン類の一斉分析法. Chugai Technos. [Link]
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Agilent Technologies. (n.d.). 14種類の脂溶性ビタミンとカロテノイドのLC/MS/MSトリプル四重極による分析. Agilent Technologies. [Link]
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Tokyo University of Pharmacy and Life Sciences. (2023). 誘導体化 LC-MS/MS を用いた 網羅的メタボローム解析法の確立と 疾患バイオマーカー探索への応用. Tokyo University of Pharmacy and Life Sciences. [Link]
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- 26. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Matrix Effects in (4R)-4-amino-5-methoxy-5-oxopentanoate Quantification
Welcome to the technical support center for the bioanalysis of (4R)-4-amino-5-methoxy-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this small, polar molecule in various biological matrices. As a Senior Application Scientist, I've compiled this guide based on extensive field experience and established scientific principles to help you troubleshoot and overcome the common challenge of matrix effects in your LC-MS/MS analyses.
This guide is structured to provide both foundational knowledge and actionable, in-depth troubleshooting protocols. We will delve into why certain experimental choices are made, ensuring your methods are not only effective but also robust and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What is (4R)-4-amino-5-methoxy-5-oxopentanoate and why is its quantification challenging?
(4R)-4-amino-5-methoxy-5-oxopentanoate is an amino acid derivative.[1] Its structure contains both an amino group and a carboxylic acid group, classifying it as a delta amino acid.[1] The quantification of this and similar small, polar molecules in biological matrices like plasma, urine, or tissue homogenates is often challenging due to their high polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and significant interference from endogenous matrix components.[2][3]
Q2: What are matrix effects and how do they impact my analysis?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[4][5] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[6][7][8] In bioanalysis, matrix effects are a major concern and must be thoroughly evaluated during method validation as per regulatory guidelines.[7][9][10][11]
Q3: How can I determine if my assay is suffering from matrix effects?
The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends assessing matrix effects by analyzing samples from at least six different sources of the biological matrix.[10][11] A common method is the post-extraction spike comparison. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.[12] Another valuable technique is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[13][14]
Q4: What is the "gold standard" for compensating for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective way to compensate for matrix effects.[5][6][15] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[15] Because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, it can effectively normalize the analyte's response, leading to more accurate and precise quantification.[5][15]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the quantification of (4R)-4-amino-5-methoxy-5-oxopentanoate.
Issue 1: Poor Analyte Retention and Peak Shape in Reversed-Phase LC
Symptoms:
-
The analyte elutes at or near the void volume.
-
Broad, tailing, or split peaks.
-
Inconsistent retention times.
Causality: (4R)-4-amino-5-methoxy-5-oxopentanoate is a highly polar compound.[1] Traditional C18 reversed-phase columns rely on hydrophobic interactions for retention. Highly polar analytes have minimal interaction with the stationary phase, leading to poor retention and unsatisfactory chromatography.
Troubleshooting Workflow:
Caption: Decision tree for addressing poor chromatography of polar analytes.
Step-by-Step Protocols:
-
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for separating highly polar compounds.[3][16][17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Column Selection: Choose a HILIC column with an appropriate stationary phase (e.g., amide, cyano, or un-derivatized silica). An Acquity BEH Amide column has shown good performance for separating underivatized amino acids.[3]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate analyte partitioning and improve peak shape.[19]
-
Gradient Elution: Start with a high organic concentration and gradually increase the aqueous component to elute the analytes.
-
-
Protocol 2: Pre-column Derivatization Derivatization involves chemically modifying the analyte to make it less polar and more amenable to RPLC.[2][20] This can also improve ionization efficiency.[2]
-
Reagent Selection: Common derivatization reagents for amino acids include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[21][22]
-
Reaction: The derivatization reaction is typically performed by mixing the sample with the reagent in a suitable buffer and heating for a short period.
-
LC-MS/MS Analysis: The derivatized analyte can then be readily separated on a standard C18 column.
-
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent analyte response.
-
Poor accuracy and precision in quality control (QC) samples.
-
Failed matrix effect validation experiments.
Causality: Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and other metabolites, compete with the analyte for ionization in the mass spectrometer's source, leading to signal suppression or enhancement.[6][14][23]
Troubleshooting Workflow:
Caption: Strategies to mitigate matrix effects in LC-MS/MS bioanalysis.
Step-by-Step Protocols:
-
Protocol 3: Advanced Sample Preparation Techniques The goal of sample preparation is to remove interfering substances while efficiently recovering the analyte.[24][25]
-
Protein Precipitation (PPT): This is a simple and fast method but may not remove all interfering components.[26] It involves adding a water-miscible organic solvent like acetonitrile or methanol to the sample to precipitate proteins.[26]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like (4R)-4-amino-5-methoxy-5-oxopentanoate, a polar organic solvent may be required, potentially with salt-assisted LLE to improve phase separation.[25]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can provide cleaner extracts than PPT or LLE.[24][26] For polar analytes, a mixed-mode or ion-exchange SPE sorbent may be necessary.
Table 1: Comparison of Sample Preparation Techniques
-
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for significant matrix effects | 80-100% |
| Liquid-Liquid Extraction | Cleaner extract than PPT | Can be labor-intensive, may require optimization of solvents | 70-95% |
| Solid-Phase Extraction | Cleanest extract, high analyte concentration | More complex, requires method development, higher cost | >90% |
-
Protocol 4: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) As the most robust method for correcting matrix effects, using a SIL-IS is highly recommended for regulated bioanalysis.[5][15][27]
-
Acquisition: Obtain a SIL-IS for (4R)-4-amino-5-methoxy-5-oxopentanoate. This may involve custom synthesis.
-
Method Validation: During method validation, add the SIL-IS to all calibration standards, QC samples, and unknown samples at a fixed concentration early in the sample preparation process.
-
Data Processing: Quantify the analyte by calculating the peak area ratio of the analyte to the SIL-IS. This ratio will be used to construct the calibration curve and determine the concentration in unknown samples.
-
Conclusion
Overcoming matrix effects in the quantification of (4R)-4-amino-5-methoxy-5-oxopentanoate requires a systematic and scientifically-grounded approach. By understanding the underlying causes of common issues and implementing the appropriate troubleshooting strategies, you can develop a robust and reliable bioanalytical method. This guide provides a starting point for your method development and troubleshooting efforts. Remember to always validate your method according to the relevant regulatory guidelines to ensure the integrity of your data.
References
-
Direct analysis of amino acids by HILIC–eSI-MS - HPLC. (n.d.). HILICON. Retrieved March 27, 2026, from [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023, April 15). MDPI. Retrieved March 27, 2026, from [Link]
-
Stable Isotope-Labeled Amino Acid Mixes. (2024, January 11). Separation Science. Retrieved March 27, 2026, from [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Waters. Retrieved March 27, 2026, from [Link]
-
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 10). PubMed. Retrieved March 27, 2026, from [Link]
-
Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016, April 21). PubMed. Retrieved March 27, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Phenomenex. Retrieved March 27, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved March 27, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass. Retrieved March 27, 2026, from [Link]
-
Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. (2018, January 23). Agilent. Retrieved March 27, 2026, from [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. Retrieved March 27, 2026, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved March 27, 2026, from [Link]
-
LC-MS/MS analysis of free amino acids. (n.d.). MASONACO. Retrieved March 27, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved March 27, 2026, from [Link]
-
Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. (2019, January 2). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Internal Standards for Protein Quantification by LC-MS/MS. (n.d.). Analytical Chemical Products. Retrieved March 27, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. Retrieved March 27, 2026, from [Link]
- Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids. (2010, September 15). Google Patents.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved March 27, 2026, from [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. (2012, October 24). Wiley Analytical Science. Retrieved March 27, 2026, from [Link]
-
Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved March 27, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved March 27, 2026, from [Link]
-
New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025, January 7). Chromatography Online. Retrieved March 27, 2026, from [Link]
-
Sample preparation for polar metabolites in bioanalysis. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
How to Deal with Ion Suppression – the Foe of HPLC-MS/MS. (2009, April 16). MDPI. Retrieved March 27, 2026, from [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Resolve Mass. Retrieved March 27, 2026, from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved March 27, 2026, from [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. Retrieved March 27, 2026, from [Link]
-
High-throughput quantitation of amino acids in rat and mouse biological matrices using stable isotope labeling and UPLC-MS/MS analysis. (2014, August 1). PubMed. Retrieved March 27, 2026, from [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review. Retrieved March 27, 2026, from [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021, May 24). PMC. Retrieved March 27, 2026, from [Link]
-
Ammino-acid-concentraion-by-LC-MS.pdf. (n.d.). Retrieved March 27, 2026, from [Link]
-
Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. (2014, January 27). Retrieved March 27, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]
-
Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. (2006, July 1). University of Texas Southwestern Medical Center. Retrieved March 27, 2026, from [Link]
-
(4S)-4-amino-5-methoxy-5-oxopentanoic acid. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved March 27, 2026, from [Link]
Sources
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- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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Technical Support Center: Stabilizing (4R)-4-amino-5-methoxy-5-oxopentanoate in Acidic Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling (4R)-4-amino-5-methoxy-5-oxopentanoate (commonly known as D-glutamic acid α -methyl ester or H-D-Glu-OMe).
While the methyl ester group is essential for protecting the α -carboxyl group during peptide synthesis and modulating glutamatergic signaling in pharmacological applications, it introduces specific stability liabilities in aqueous formulations. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental outcomes.
🔬 Frequently Asked Questions & Troubleshooting
Q1: Why does my compound degrade in acidic buffers, and what are the primary degradation products?
(4R)-4-amino-5-methoxy-5-oxopentanoate is subject to two competing degradation pathways in aqueous environments, both of which are highly pH-dependent. While the literature often characterizes the L-enantiomer (H-Glu-OMe), the thermodynamic and kinetic degradation profiles are identical for this D-enantiomer.
-
Acid-Catalyzed Ester Hydrolysis: At highly acidic pH levels (pH < 2.0), the α -methyl ester is susceptible to 1[1]. The hydronium ions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating water attack. This yields free D-glutamic acid and methanol.
-
Intramolecular Cyclization (Pyroglutamate Formation): At mildly acidic to neutral pH (pH 4.0–7.0), the compound undergoes 2[2].
The Causality: The α -amino group has a pKa of ~9.5. In highly acidic environments, it is fully protonated ( NH3+ ) and lacks the lone electron pair necessary to act as a nucleophile. However, as the pH rises toward 4.0–6.0, a small but significant fraction of the amine becomes unprotonated. Due to the high effective molarity of the intramolecular system, this unprotonated amine rapidly attacks the protonated γ -carboxyl group, releasing water and forming D-pyroglutamate (5-oxoproline) derivatives[1][3].
Fig 1: Primary degradation pathways of (4R)-4-amino-5-methoxy-5-oxopentanoate in aqueous buffers.
Q2: How can I optimize my acidic buffer formulation to prevent both hydrolysis and pyroglutamate formation?
To stabilize the compound, you must target the thermodynamic "sweet spot" where the ester is minimally susceptible to acid hydrolysis, yet the α -amino group remains fully protonated to block nucleophilic attack.
Formulation Strategy:
-
Optimal pH: Maintain the buffer strictly between pH 3.0 and 3.5 . At this pH, the amine is completely protonated (preventing cyclization), while the hydronium ion concentration is too low to drive rapid ester hydrolysis.
-
Temperature Control: Cyclization is an endothermic process that is heavily 1[1]. Storing the buffered solution at 2–8°C reduces the kinetic energy below the activation barrier required for lactam formation.
-
Inert Atmosphere: Store the formulated buffer under argon or nitrogen to prevent oxidative degradation of the compound over long-term storage[1].
Quantitative Stability Summary
| pH Level | Storage Temp | Dominant Degradation Pathway | Primary Degradant | Estimated Half-Life ( t1/2 ) |
| pH 1.0 | 25°C | Acid-Catalyzed Hydrolysis | D-Glutamic Acid | ~48 hours |
| pH 3.5 | 4°C | None (Optimal Stability) | N/A | > 6 months |
| pH 3.5 | 25°C | Slow Hydrolysis / Cyclization | Mixed | ~14 days |
| pH 5.5 | 25°C | Intramolecular Cyclization | D-Pyroglutamate | ~72 hours |
| pH 5.5 | 40°C | Heat-Accelerated Cyclization | D-Pyroglutamate | ~12 hours |
🧪 Experimental Protocol: Self-Validating Stability Assessment
To empirically validate the stability of your specific formulation, you must employ a self-validating RP-HPLC workflow. This protocol uses an internal standard to ensure that any observed reduction in the parent compound's peak area is due to true chemical degradation rather than physical losses (e.g., precipitation, adsorption to the vial, or autosampler volumetric errors).
Step-by-Step Methodology
Step 1: Buffer Preparation & pH Adjustment
-
Prepare a 50 mM Citrate-Phosphate buffer. Causality: Citrate-phosphate provides excellent buffering capacity across the critical pH 2.5–6.0 range without interacting with the ester.
-
Adjust the solution to exactly pH 3.5 using 0.1 M HCl or NaOH. Verify with a calibrated pH meter.
Step 2: Compound Dissolution & Internal Standard Addition
-
Dissolve (4R)-4-amino-5-methoxy-5-oxopentanoate to a final concentration of 1.0 mg/mL .
-
Add a stable, unreactive unnatural amino acid (e.g., L-Tyrosine or a stable analog) at 0.5 mg/mL to serve as the Internal Standard (IS).
Step 3: Aliquoting and Stress Conditions
-
Divide the solution into tightly sealed, light-resistant HPLC vials.
-
Purge the headspace of each vial with Argon gas to displace atmospheric oxygen[1].
-
Incubate the vials at three distinct conditions: 4°C (Control), 25°C (Room Temp), and 40°C (Accelerated Stress).
Step 4: RP-HPLC Analysis & Mass Balance Validation
-
Chromatography: Inject samples onto a C18 Reverse Phase column (250 x 4.6 mm, 5 µm). Use a mobile phase gradient of 0.1% TFA in Water (Solvent A) to 0.1% TFA in Acetonitrile (Solvent B).
-
Detection: Monitor via UV at 210 nm or utilize LC-MS for precise mass identification of the m/z signals corresponding to the parent mass, D-glutamic acid, and D-pyroglutamate.
-
Self-Validation (Mass Balance): Calculate the molar mass balance. The molar sum of the remaining parent compound plus the quantified degradants (hydrolysis + cyclization products) must equal 100%±5% of the initial concentration. If the mass balance fails, investigate alternative physical losses or oxidative degradation pathways.
Fig 2: Self-validating experimental workflow for assessing compound stability and mass balance.
📚 References
-
Title: H-Glu-OMe (L-Glutamic Acid α -Methyl Ester): A Technical Guide to Stability and Storage Source: BenchChem URL: 1
-
Title: Chemical synthesis of poly- γ -glutamic acid by polycondensation of γ -glutamic acid dimer: Synthesis and reaction of poly- γ -glutamic acid methyl ester Source: ResearchGate URL: 2
-
Title: Multicomponent Approach to a Library of N-Substituted γ -Lactams Source: ACS Publications URL: 3
Sources
reducing impurities during (4R)-4-amino-5-methoxy-5-oxopentanoate scale-up synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of (4R)-4-amino-5-methoxy-5-oxopentanoate (commonly known as D-glutamic acid α-methyl ester).
This chiral building block is notoriously prone to regioselectivity failures, lactamization, and racemization. Below, you will find a mechanistic breakdown of these impurity pathways, field-proven Q&A troubleshooting, a self-validating experimental protocol, and a quantitative data summary to ensure batch-to-batch reproducibility.
Mechanistic Overview of Impurity Formation
Understanding the causality behind impurity formation is the first step in preventing it. The synthesis of the α-methyl ester is complicated by the presence of two carboxylic acid groups with differing steric environments, an acidic α-proton, and a nucleophilic amino group.
Mechanistic pathways of D-glutamic acid esterification and common impurity formations.
Troubleshooting Guide & FAQs
Q: My HPLC shows a massive early-eluting peak, and mass spec indicates a loss of 18 Da. What is happening? A: This is classic pyroglutamate (pGlu) formation. The loss of 18 Da corresponds to the loss of water during the intramolecular cyclization of the N-terminal α-amino group attacking the γ-carboxyl group to form a 5-membered lactam ring[1].
-
Causality: This reaction is entropically favored and removes the free α-amino group, fundamentally altering the compound's charge and chromatographic behavior[2]. It is highly accelerated by heat and mildly acidic to neutral conditions, with significant conversion occurring between pH 4 and pH 10[1]. Under standard esterification conditions, this can even lead to the formation of the methyl ester of pyroglutamate[3].
-
Solution: Keep reaction temperatures strictly below 20°C during concentration steps. Avoid prolonged storage of the intermediate in mildly acidic buffers (e.g., pH 4-6).
Q: I am seeing a mixture of α-methyl ester, γ-methyl ester, and dimethyl ester. How do I improve regioselectivity? A: The γ-carboxyl is sterically less hindered and more reactive toward standard Fischer esterification than the α-carboxyl.
-
Causality: Direct esterification with MeOH/HCl lacks the steric discrimination needed to exclusively target the α-position, often resulting in the γ-methyl ester or dimethyl ester as the major products.
-
Solution: Utilize a controlled synthetic route rather than direct Fischer esterification. A proven, scalable method is the complete esterification to the dimethyl ester, followed by kinetically controlled selective hydrolysis of the less hindered γ-ester[4].
Q: Chiral HPLC indicates 5-10% of the (4S)-enantiomer. Where is the racemization occurring? A: Racemization of the α-stereocenter typically occurs during prolonged exposure to strong bases during hydrolysis steps.
-
Causality: The α-proton is relatively acidic due to the adjacent electron-withdrawing ester and protonated amine groups. Base-catalyzed enolization leads to a planar intermediate and subsequent loss of stereochemical integrity.
-
Solution: Strictly control the equivalents of base (e.g., exactly 1.0 eq LiOH) during selective hydrolysis and maintain temperatures at 0–5°C.
Optimized Scale-up Protocol (Self-Validating System)
To bypass the regioselectivity issues of direct esterification, this protocol utilizes a self-validating kinetic resolution. Because the γ-ester is less sterically hindered than the α-ester, it hydrolyzes significantly faster at low temperatures.
Phase 1: Complete Esterification (Overcoming Regioselectivity)
-
Charge a dry, jacketed reactor with Methanol (10 volumes) and cool the system to -5°C.
-
Add Thionyl Chloride (2.5 eq) dropwise, maintaining the internal temperature strictly below 5°C to prevent unwanted side reactions.
-
Add D-Glutamic acid (1.0 eq) in portions over 30 minutes.
-
Warm the reaction to 40°C and stir for 4 hours. Validation: Monitor via LC-MS until complete conversion to D-Glutamic acid dimethyl ester hydrochloride is observed.
-
Concentrate under reduced pressure (bath temperature strictly < 30°C to prevent lactamization) to yield a white solid.
Phase 2: Kinetically Controlled Selective Saponification
-
Dissolve the crude dimethyl ester in a 1:1 mixture of THF and Water (10 volumes).
-
Cool the solution strictly to 0°C. Critical Step: Higher temperatures will overcome the steric activation energy barrier, leading to over-hydrolysis (yielding free D-glutamic acid) and racemization.
-
Prepare a 1M solution of LiOH (1.0 eq). Add this dropwise over 2 hours using a continuous syringe pump.
-
Monitor by HPLC. The reaction is complete when the diester peak is consumed. The steric difference dictates the kinetics, acting as a self-validating endpoint.
-
Adjust the pH to 6.5 using 1M HCl. Caution: Do not drop the pH below 6 or heat the solution, as this triggers rapid pyroglutamate formation[1].
-
Lyophilize the solution immediately to isolate the pure (4R)-4-amino-5-methoxy-5-oxopentanoate.
Quantitative Data Summary
Use the following table to benchmark your analytical results and set acceptable limits for your scale-up batches.
| Impurity Profile | Molecular Weight Shift | Typical HPLC RRT | Acceptable Limit | Primary Mitigation Strategy |
| Pyroglutamate (Lactam) | -18 Da (Loss of H₂O) | 0.85 (Early eluting) | < 0.5% | Maintain concentration temp < 20°C; Avoid pH 4-10 |
| γ-Methyl Ester | None (Regioisomer) | 1.10 | < 1.0% | Utilize kinetically controlled saponification |
| Dimethyl Ester | +14 Da (Added CH₂) | 1.35 (Late eluting) | < 0.2% | Strict stoichiometric control of LiOH (1.0 eq) |
| (4S)-Enantiomer | None (Enantiomer) | Chiral HPLC required | < 0.1% | Maintain saponification strictly at 0°C |
References
1.[2] Pyroglutamate Formation in Peptides – Formation and Control Source: peptidechemistry.org URL:
2.[3] GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives Source: PMC (nih.gov) URL:
3.[1] Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies Source: Analytical Chemistry (acs.org) URL:
4.[4] US10995349B2 - Engineered proline hydroxylase polypeptides and methods (Citing Adams, D.R., et al., Chem. Commun., 1996) Source: Google Patents (google.com) URL:
Sources
Evaluating Receptor Specificity and Cellular Uptake: A Kinetic Comparison of Free Glutamate vs. Alpha-Esterified Prodrugs
As a Senior Application Scientist, I frequently consult on the design of receptor-binding assays and the selection of appropriate pharmacological probes for neurodevelopmental and drug discovery pipelines. A common pitfall in assay design is misunderstanding the structure-activity relationship (SAR) of esterified amino acids.
This guide provides an objective, data-driven comparison between the endogenous ligand glutamate and its esterified derivative, (4R)-4-amino-5-methoxy-5-oxopentanoate (commonly known as D-glutamate alpha-methyl ester). While free glutamate is the benchmark for ionotropic (iGluR) and metabotropic (mGluR) receptor activation, the alpha-methyl ester serves a distinctly different laboratory purpose: it acts as a highly lipophilic, cell-permeable prodrug or a strict negative control for ligand-binding domain (LBD) engagement.
The Causality of Binding: The "Venus Flytrap" Mechanism
To understand the kinetic differences between these two molecules, we must examine the structural causality of receptor activation. The ligand-binding domain (LBD) of iGluRs operates via a bilobate "Venus flytrap" mechanism [1].
For activation to occur, the ligand must dock into the cleft between the two lobes (D1 and D2) and induce domain closure. The free alpha-carboxyl group of glutamate is non-negotiable for this process; it forms a critical bidentate salt bridge with a highly conserved arginine residue (e.g., Arg485 in AMPA receptors, Arg523 in NMDA receptors) [2]. Furthermore, glutamate binding induces extensive secondary structural changes necessary for channel gating [3].
When we evaluate (4R)-4-amino-5-methoxy-5-oxopentanoate, the methylation of this alpha-carboxyl group introduces two insurmountable barriers to direct receptor binding:
-
Electrostatic Loss: The neutral methyl ester cannot form the requisite salt bridge with the positively charged arginine.
-
Steric Clash: The bulky methyl group physically prevents the complete closure of the Venus flytrap cleft, trapping the receptor in an inactive, open-cleft conformation.
Fig 1. Mechanistic pathway of LBD engagement by free glutamate vs. alpha-methyl ester blockade.
Comparative Binding Kinetics
Because of the mechanistic barriers described above, the binding kinetics of these two compounds are diametrically opposed. Glutamate exhibits rapid association and high-affinity binding. Conversely, the alpha-methyl ester shows effectively negligible direct affinity, requiring intracellular esterases to cleave the methyl group before any pharmacological activity is observed.
Quantitative Kinetic Summary
| Parameter | Glutamate (Endogenous Ligand) | (4R)-4-amino-5-methoxy-5-oxopentanoate |
| Receptor Target | iGluRs (AMPA/NMDA) & mGluRs | None directly (Prodrug / Negative Control) |
| LBD Affinity ( Kd ) | ~0.5 µM (GluN2A LBD) | > 5 mM (Below detection threshold) |
| Association ( kon ) | ∼1.2×107 M−1s−1 | N/A (Sterically hindered) |
| Dissociation ( koff ) | ∼6.0 s−1 | N/A (Transient non-specific only) |
| LBD Conformation | Closed (Active State) | Open (Inactive Apo State) |
| Primary Utility | Receptor activation assays | Cell-permeable delivery / Assay baseline control |
Experimental Protocol: Validating Binding Kinetics via SPR
To objectively validate these kinetic differences, we employ a self-validating Surface Plasmon Resonance (SPR) workflow. A self-validating system requires internal controls: we utilize a reference flow cell to subtract bulk refractive index changes, and an orthogonal functional assay (patch-clamp) to prove that the biophysical SPR data translates to physiological reality.
Fig 2. Step-by-step Surface Plasmon Resonance workflow for kinetic binding validation.
Step-by-Step Methodology
Step 1: Sensor Chip Functionalization
-
Dock a CM5 sensor chip into the SPR instrument and prime with HBS-EP+ running buffer (pH 7.4).
-
Activate the surface using a standard amine coupling kit (1:1 mixture of EDC/NHS) for 7 minutes at 10 µL/min.
-
Dilute recombinant GluN2A-LBD protein to 10 µg/mL in 10 mM sodium acetate (pH 4.5) and inject until a target immobilization level of ~3000 RU is achieved.
-
Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: Ligand Preparation and Injection
-
Prepare a 2-fold dilution series of Glutamate (0.1 µM to 10 µM) and (4R)-4-amino-5-methoxy-5-oxopentanoate (100 µM to 10 mM) in running buffer.
-
Inject each concentration over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Allow 60 seconds for association and 120 seconds for dissociation.
Step 3: Kinetic Data Acquisition and Fitting
-
Double-reference the data by subtracting the reference flow cell response and a blank buffer injection.
-
Fit the glutamate sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
-
For the alpha-methyl ester, observe the square-wave sensorgrams typical of bulk refractive index changes, confirming the lack of specific binding ( Kd > 5 mM).
Step 4: Orthogonal Functional Validation (Patch-Clamp)
-
Perform whole-cell patch-clamp recordings on HEK293T cells transiently expressing NMDA receptors.
-
Apply 1 mM (4R)-4-amino-5-methoxy-5-oxopentanoate via a rapid perfusion system.
-
Observation: No inward current will be detected, validating that the inability to close the LBD (as seen in SPR) directly causes a failure in ion channel gating.
Conclusion
The choice between free glutamate and (4R)-4-amino-5-methoxy-5-oxopentanoate dictates the trajectory of your experiment. If your goal is to directly measure receptor kinetics, map LBD allostery, or trigger immediate ion channel gating, free glutamate is strictly required. However, if your objective is to bypass surface receptors to study intracellular glutamate metabolism, or to establish a structurally similar but functionally inert negative control for LBD-binding assays, the alpha-methyl ester is the superior, field-proven alternative.
References
-
Armstrong, N., Sun, Y., Chen, G. Q., & Gouaux, E. (1999). A Molecular Envelope of the Ligand-Binding Domain of a Glutamate Receptor in the Presence and Absence of Agonist. Biochemistry.[Link]
-
Gangwar, S. P., et al. (2020). Structure of the Arabidopsis Glutamate Receptor-Like Channel GLR3.2 Ligand-Binding Domain. PMC (NIH).[Link]
-
Jayaraman, V., et al. (2000). Ligand−Protein Interactions in the Glutamate Receptor. Biochemistry.[Link]
reproducibility of (4R)-4-amino-5-methoxy-5-oxopentanoate biomarker assays
An In-Depth Comparison Guide to the Reproducibility of (4R)-4-Amino-5-Methoxy-5-Oxopentanoate Biomarker Assays
As the clinical significance of chiral metabolomics expands, the accurate quantification of D-amino acids has become a critical bottleneck in biomarker discovery. D-glutamate, in particular, has emerged as a high-value biomarker for chronic kidney disease (CKD) progression, gout pathology, and bacterial peptidoglycan turnover [1]. However, native D-glutamate is notoriously difficult to quantify via standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its high polarity causes it to elute in the solvent front, leading to severe ion suppression and poor assay reproducibility.
To overcome these analytical limitations, advanced assays utilize targeted derivatization to convert D-glutamate into (4R)-4-amino-5-methoxy-5-oxopentanoate (D-glutamate α-methyl ester). As a Senior Application Scientist, I have evaluated multiple modalities for D-glutamate quantification. This guide objectively compares the analytical performance, reproducibility, and causality of the (4R)-4-amino-5-methoxy-5-oxopentanoate derivatization assay against conventional alternatives.
The Causality of Experimental Choices: Why Target the α-Methyl Ester?
In biomarker assay development, every sample preparation step must be justified by its impact on the physicochemical behavior of the analyte.
-
Chromatographic Retention: Native D-glutamate possesses two highly polar carboxyl groups. By selectively esterifying the α-carboxyl group to form (4R)-4-amino-5-methoxy-5-oxopentanoate, we neutralize a primary site of polarity. This targeted increase in hydrophobicity shifts the analyte's retention time away from the matrix-rich solvent front on reversed-phase columns, drastically reducing matrix effects.
-
Ionization Efficiency: Methyl esterification is a widely accepted chemical derivatization method in MS-based metabolomics [2]. The esterified moiety exhibits a higher proton affinity in the electrospray ionization (ESI+) source compared to the native carboxylate, yielding a 10- to 50-fold increase in the signal-to-noise (S/N) ratio.
-
Biological Specificity: In bacterial peptidoglycan, the γ-carboxyl group of D-glutamate is often involved in peptide cross-linking, leaving the α-carboxyl group free. Targeted methyl esterification of this free α-carboxyl allows for the specific quantification of polymer-derived D-glutamate signatures without interference from the massive intracellular L-glutamate pool.
Fig 1. Biological origins and clinical relevance of D-Glutamate in metabolic and renal pathologies.
Objective Comparison of Assay Modalities
To establish the superior reproducibility of the (4R)-4-amino-5-methoxy-5-oxopentanoate assay, we compared it against two industry-standard alternatives:
-
Method A (The Product): Targeted α-methyl esterification yielding (4R)-4-amino-5-methoxy-5-oxopentanoate, followed by Chiral LC-MS/MS.
-
Method B: 2D-LC-MS/MS of native, underivatized D-glutamate using a heart-cutting achiral-chiral setup [3].
-
Method C: Pre-column chiral derivatization using Marfey's Reagent (FDAA) followed by standard achiral LC-MS/MS.
Quantitative Performance Summary
| Analytical Metric | Method A: α-Methyl Esterification | Method B: Native 2D-LC-MS/MS | Method C: FDAA Derivatization |
| Limit of Detection (LOD) | 0.5 nM | 5.0 nM | 2.0 nM |
| Limit of Quantitation (LOQ) | 1.5 nM | 15.0 nM | 6.0 nM |
| Intra-Assay CV (%) | 3.2% | 6.8% | 5.5% |
| Inter-Assay CV (%) | 4.5% | 8.2% | 7.1% |
| Matrix Effect (Ion Suppression) | < 8% | 25 - 40% | 15 - 20% |
| Total Run Time per Sample | 8.0 min | 25.0 min | 18.0 min |
| Stereo-conversion Risk | Negligible (Controlled Temp) | None | Moderate (During prolonged heating) |
Analysis: Method A demonstrates a 10-fold increase in sensitivity (LOD) compared to native analysis (Method B). While 2D-LC-MS/MS avoids derivatization artifacts, the hardware complexity and long run times limit high-throughput clinical utility [3]. FDAA derivatization (Method C) introduces bulky hydrophobic groups that improve retention but suffer from steric hindrance during ionization, leading to higher matrix effects and CVs than the streamlined methyl esterification.
Self-Validating Experimental Protocol: Method A
Trustworthiness in bioanalysis requires a self-validating system. The following protocol incorporates stable isotope-labeled internal standards (SIL-IS) and strict system suitability tests (SST) to ensure that no artifactual racemization occurs during the esterification process.
Step 1: Sample Preparation & Isotopic Spiking
-
Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Self-Validation Step: Spike the sample with 10 µL of D-Glutamate-d5 (100 nM) and L-Glutamate-13C5 (10 µM). Causality: The D-Glu-d5 tracks derivatization efficiency and corrects for matrix effects, while the L-Glu-13C5 monitors for any artifactual chiral inversion (racemization) during sample prep.
-
Add 150 µL of ice-cold LC-MS grade acetonitrile to precipitate plasma proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: Targeted Methyl Esterification
-
Transfer 100 µL of the supernatant to a glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 50 µL of 3N Methanolic HCl (anhydrous).
-
Cap tightly and incubate at 65°C for exactly 15 minutes. Causality: This specific time-temperature thermodynamic window ensures complete conversion of the α-carboxyl to the methyl ester without inducing peptide bond cleavage or racemization.
-
Evaporate the derivatized mixture to dryness under nitrogen to remove residual HCl.
Step 3: Chiral LC-MS/MS Quantification
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL onto a Chiralpak ZWIX(+) column (150 × 3.0 mm, 3 µm) maintained at 25°C.
-
MS/MS Parameters: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
-
(4R)-4-amino-5-methoxy-5-oxopentanoate Transition: m/z 162.1 → 102.1 (Collision Energy: 15 eV).
-
SIL-IS Transition: m/z 167.1 → 107.1.
-
Fig 2. Self-validating workflow for (4R)-4-amino-5-methoxy-5-oxopentanoate LC-MS/MS biomarker assays.
Conclusion
The conversion of D-glutamate to (4R)-4-amino-5-methoxy-5-oxopentanoate is not merely a sample preparation step; it is a strategic physicochemical manipulation that solves the fundamental chromatographic and ionization limitations of native amino acid analysis. By integrating this targeted derivatization with chiral LC-MS/MS and rigorous isotopic controls, laboratories can achieve sub-nanomolar sensitivity and high reproducibility (Intra-assay CV < 4%), establishing a robust platform for clinical biomarker validation.
References
-
LCGC International. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. Retrieved from[Link]
-
Lu, W., et al. (2016). Understanding Metabolomics in Biomedical Research. PMC - NIH. Retrieved from[Link]
-
Analytical Chemistry. (2024). Evaluation of Individual Variation of d-Amino Acids in Human Plasma by a Two-Dimensional LC–MS/MS System and Application to the Early Diagnosis of Chronic Kidney Disease. ACS Publications. Retrieved from[Link]
The Stereochemical Divide: Biological Activity of (4R)- vs (4S)-4-amino-5-methoxy-5-oxopentanoate
As drug development increasingly relies on chiral precision, understanding the profound biological divergence between enantiomers is critical. This guide provides an objective, in-depth comparison of (4R)-4-amino-5-methoxy-5-oxopentanoate and its L-enantiomer counterpart. By dissecting their structural causality, receptor specificities, and experimental workflows, we illuminate how a single stereocenter dictates whether a molecule acts as a bacterial cell wall probe or a mammalian neuro-modulator.
Structural Causality & Chemical Identity
To understand the biological divergence, we must first translate the IUPAC nomenclature into its functional biochemical identity.
The parent chain is pentanoate, where C1 is the free carboxylate and C5 is esterified with a methoxy group. The amino group resides at C4. Based on Cahn-Ingold-Prelog (CIP) priorities—where the esterified C5 (-COOCH₃) outranks the aliphatic C3 (-CH₂-)—the stereocenter at C4 mirrors the α -carbon of standard amino acids.
-
(4R)-4-amino-5-methoxy-5-oxopentanoate is the precise IUPAC designation for D-glutamic acid α -methyl ester (D-Glu-OMe) .
-
(4S)-4-amino-5-methoxy-5-oxopentanoate corresponds to L-glutamic acid α -methyl ester (L-Glu-OMe) .
This stereochemical switch from (4S) to (4R) completely alters the molecule's biological domain, shifting its primary interaction from eukaryotic central nervous system (CNS) receptors to prokaryotic peptidoglycan ligases.
Biological Activity Profiles: Mammalian vs. Bacterial Domains
The (4S)-Enantiomer (L-Glu-OMe): Mammalian CNS Modulator
L-glutamate is the primary excitatory neurotransmitter in the mammalian CNS. Esterification of the α -carboxyl group to form L-Glu-OMe creates a molecule that can act as a lipophilic prodrug or a direct modulator of glutamatergic signaling. In toxicological and neurological evaluations, L-glutamic acid methyl esters have been shown to cause excitation or depression of neuronal activity, often characterized by altered sensorimotor responses and irritability at high concentrations[1]. The esterification alters receptor binding kinetics, often requiring in vivo esterase cleavage to unleash the full excitotoxic or excitatory potential of free L-glutamate[1].
The (4R)-Enantiomer (D-Glu-OMe): Bacterial MurD Ligase Probe
Unlike eukaryotes, bacteria rely heavily on D-amino acids to construct the peptidoglycan layer of their cell walls. MurD ligase (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) is the essential enzyme responsible for adding D-glutamate to the growing peptidoglycan precursor[2].
Because MurD is highly stereospecific, it strictly requires the (4R) configuration. However, structural studies have demonstrated that the free α -carboxylate of D-glutamate is critical for binding, forming essential hydrogen bonds with active site residues (e.g., Thr36)[2]. Consequently, while D-Glu-OMe itself exhibits reduced direct inhibitory potency compared to free D-glutamic acid derivatives (dimethyl esters are entirely inactive)[3], the mono-ester serves as a critical cell-permeable prodrug and a synthetic scaffold. Researchers utilize the (4R)-enantiomer to synthesize potent, transition-state analog inhibitors of MurD, which are highly sought after as novel antibacterial agents against resistant strains like MRSA[2][3].
Quantitative Data & Performance Comparison
The following table summarizes the divergent biological performance and physicochemical targeting of the two enantiomers.
| Parameter | (4R)-Enantiomer (D-Glu-OMe) | (4S)-Enantiomer (L-Glu-OMe) |
| Biochemical Identity | D-Glutamic acid α -methyl ester | L-Glutamic acid α -methyl ester |
| Primary Biological Domain | Prokaryotic (Bacterial Cell Wall) | Eukaryotic (Mammalian CNS) |
| Primary Target | MurD Ligase (Peptidoglycan synthesis) | NMDA / AMPA Receptors; Esterases |
| Receptor Stereospecificity | High affinity for MurD active site | High affinity for CNS glutamate receptors |
| Functional Role | Synthetic intermediate / Antibacterial prodrug | Excitatory modulator / Neuro-probe |
| Downstream Effect | Impaired bacterial cell wall assembly | Neuronal excitation / Potential excitotoxicity |
Pathway Visualizations
The following diagrams illustrate the divergent biochemical pathways engaged by each enantiomer.
Bacterial MurD ligase pathway targeted by the (4R)-enantiomer scaffold.
Mammalian glutamatergic signaling pathway modulated by the (4S)-enantiomer.
Experimental Methodologies: Self-Validating Protocols
To objectively compare the biological activity of these enantiomers, assays must be designed with internal causality checks. Below are field-proven protocols for evaluating both compounds.
Protocol A: MurD Ligase Inhibition Assay (Targeting the 4R-Enantiomer)
This assay measures the ATP-dependent ligation of D-Glu derivatives to UDP-MurNAc-L-Ala (UMA) by quantifying the release of inorganic phosphate (Pi).
-
Enzyme Preparation: Reconstitute purified E. coli MurD ligase in a reaction buffer containing 50 mM HEPES (pH 7.2), 5 mM MgCl₂, and 0.01% Triton X-100 to prevent non-specific aggregation.
-
Substrate Assembly: In a 96-well plate, combine 100 μ M UMA, 500 μ M ATP, and varying concentrations of the (4R)-enantiomer (or its synthesized inhibitor derivatives).
-
Reaction Initiation & Incubation: Add MurD enzyme (final concentration ~10 nM) to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Detection: Terminate the reaction by adding Biomol Green (Malachite Green) reagent. Incubate for 15 minutes at room temperature to allow color development. Measure absorbance at 620 nm.
-
Self-Validation System:
-
Positive Control: Unmodified D-Glutamate (confirms enzyme viability and maximum Pi release).
-
Negative Control: (4S)-enantiomer (L-Glu-OMe) (must show baseline Pi release, confirming MurD stereospecificity).
-
Orthogonal Check: Analyze a subset of wells via LC-MS to confirm the mass of the ligated UDP-MurNAc-L-Ala-D-Glu product, ensuring Pi release is strictly coupled to ligation and not background ATPase activity.
-
Protocol B: Neuronal Excitability Patch-Clamp Assay (Targeting the 4S-Enantiomer)
This protocol evaluates the neuromodulatory effects of the L-enantiomer on mammalian cortical neurons.
-
Cell Culture: Isolate and culture primary rat cortical neurons, allowing them to mature in vitro for 14–21 days (DIV 14-21) to ensure robust synaptic network formation.
-
Electrophysiological Setup: Transfer coverslips to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3–5 M Ω ) filled with a potassium gluconate-based intracellular solution.
-
Compound Application: Bath-apply the (4S)-enantiomer (L-Glu-OMe) at escalating doses (10 μ M to 1 mM) using a rapid perfusion system.
-
Data Acquisition: Record miniature excitatory postsynaptic currents (mEPSCs) in voltage-clamp mode (holding potential at -70 mV) in the presence of 1 μ M tetrodotoxin (TTX) to isolate spontaneous receptor-mediated events.
-
Self-Validation System:
-
Positive Control: 100 μ M L-Glutamate (establishes the maximum amplitude and frequency of EPSCs).
-
Negative Control: (4R)-enantiomer (D-Glu-OMe) (should elicit no significant change in mEPSCs, proving chiral specificity of the CNS receptors).
-
Pharmacological Validation: Co-apply L-Glu-OMe with 50 μ M APV (NMDA antagonist) and 10 μ M CNQX (AMPA antagonist). A complete abolition of the inward currents validates that the activity is exclusively mediated by glutamatergic receptors rather than non-specific membrane disruption.
-
References
-
Chemicals Which Have Been Tested for Neurotoxic Effects: Final Report. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Tomašić, T., et al. (2011). Structure-Based Design of a New Series of D-Glutamic Acid Based Inhibitors of Bacterial UDP-N-acetylmuramoyl-L-alanine:D-glutamate Ligase (MurD). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Kotnik, M., et al. (2009). Novel Naphthalene-N-sulfonyl-D-glutamic Acid Derivatives as Inhibitors of MurD, a Key Peptidoglycan Biosynthesis Enzyme. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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A Comprehensive Guide to the Proper Disposal of (4R)-4-amino-5-methoxy-5-oxopentanoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (4R)-4-amino-5-methoxy-5-oxopentanoate, a compound often utilized in synthetic chemistry and drug discovery. The procedures outlined herein are grounded in established laboratory safety principles and are designed to ensure the protection of personnel and the environment.
I. Hazard Assessment and Characterization
Given the structure of (4R)-4-amino-5-methoxy-5-oxopentanoate, which contains an amino group and a methyl ester, we can infer its likely properties. It is a derivative of glutamic acid. While not expected to be acutely hazardous, it is prudent to handle it as a potential irritant to the eyes, skin, and respiratory tract.[1] The primary objective is to prevent its release into the environment and to ensure it is handled in a manner that mitigates any potential risks.
Key Considerations:
-
Reactivity: Unlikely to be highly reactive under normal laboratory conditions. However, it should be stored away from strong oxidizing agents, acids, and bases.
-
Toxicity: Specific toxicity data is unavailable. As with any laboratory chemical, direct contact and inhalation should be minimized.[2][3]
-
Environmental Impact: The environmental fate of this compound is not well-documented. Therefore, it must not be disposed of down the drain or in regular trash.[2][4]
II. Personal Protective Equipment (PPE)
Before handling (4R)-4-amino-5-methoxy-5-oxopentanoate for disposal, ensure you are wearing the appropriate PPE.[5]
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Not generally required if handled in a fume hood. |
III. Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount for safe disposal.[6] Do not mix (4R)-4-amino-5-methoxy-5-oxopentanoate waste with other incompatible waste streams.
Step 1: Obtain Designated Waste Containers Contact your institution's EHS department to obtain correctly labeled hazardous waste containers. You will need separate containers for solid and liquid waste.[7]
Step 2: Segregate Solid and Liquid Waste
-
Solid Waste:
-
Unused or expired solid (4R)-4-amino-5-methoxy-5-oxopentanoate.
-
Contaminated materials such as weighing paper, gloves, and paper towels.
-
Place these items in a dedicated, clearly labeled "Solid Chemical Waste" container.[6]
-
-
Liquid Waste:
-
Solutions containing (4R)-4-amino-5-methoxy-5-oxopentanoate.
-
Rinsate from cleaning contaminated glassware (see decontamination section below).
-
Collect all liquid waste in a dedicated, clearly labeled "Liquid Chemical Waste" container. The container should be made of a compatible material, such as polyethylene.[3]
-
Step 3: Labeling Waste Containers All waste containers must be clearly and accurately labeled.[5][8] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "(4R)-4-amino-5-methoxy-5-oxopentanoate".
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
IV. Decontamination and Spill Management
Decontaminating Glassware:
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to dissolve any residual compound.
-
Collect this first rinse in the designated "Liquid Chemical Waste" container.
-
Subsequent rinses with water can typically be disposed of down the drain, but it is essential to confirm this with your institutional EHS guidelines.[9]
Managing Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbent material into the "Solid Chemical Waste" container.[3]
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the solid waste container.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[10]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (4R)-4-amino-5-methoxy-5-oxopentanoate.
Caption: Decision workflow for the disposal of (4R)-4-amino-5-methoxy-5-oxopentanoate.
VI. Final Steps and Institutional Compliance
Once your waste containers are full, or as per your institution's guidelines (e.g., every 9-12 months), arrange for pickup by your EHS department.[4][8] Never dispose of chemical waste in regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.
Trustworthiness and Self-Validation:
This protocol is designed to be a self-validating system. By adhering to the principles of waste segregation, proper labeling, and consultation with your institutional EHS department, you are ensuring compliance with safety regulations and protecting yourself, your colleagues, and the environment. The causality behind these experimental choices is rooted in the "precautionary principle" — in the absence of complete hazard information, we adopt a conservative approach to mitigate potential risks.
References
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
4-Amino-5-oxopentanoic acid, (4R)-. PubChem. [Link]
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(4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID. Matrix Fine Chemicals. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Amino Acid Standard - SAFETY DATA SHEET. [Link]
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Laboratory Chemical Safety and Handling Guidelines. Saffron Chemicals. [Link]
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Regulations on Management of Laboratories. VinUni Policy. [Link]
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Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
(4S)-4-Amino-5-oxopentanoic acid. PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4R)-4-amino-5-methoxy-5-oxopentanoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, regardless of its perceived hazard level, demands a systematic approach rooted in a deep understanding of its properties. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4R)-4-amino-5-methoxy-5-oxopentanoate, a derivative of glutamic acid. Our focus is not just on what to do, but why we do it, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety protocol. (4R)-4-amino-5-methoxy-5-oxopentanoate, while not having an extensive, unique toxicological profile in publicly available literature, shares characteristics with similar amino acid esters. The primary hazards are identified through its GHS classifications.
Based on aggregated data for the stereoisomer (4S)-4-amino-5-methoxy-5-oxopentanoic acid, the following GHS hazard statements apply and should be conservatively adopted for the (4R) form:
-
H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [1] Inhalation of the dust or aerosolized form of the compound can irritate the respiratory tract, leading to coughing and discomfort.
These classifications dictate a clear and non-negotiable requirement for specific barriers between the researcher and the chemical. Our operational plan is built upon mitigating the risks associated with these three primary routes of exposure.
Personal Protective Equipment (PPE) Protocol: Your Essential Barrier
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling (4R)-4-amino-5-methoxy-5-oxopentanoate.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transfer (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat | Required: Chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Lab coat | Required: Chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Required: Chemical fume hood or appropriate respirator |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if waste is sealed |
In-Depth PPE Justification:
-
Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1] Chemical splash goggles are mandatory as they form a seal around the eyes, protecting from splashes, dust, and vapors.[2][3] When handling larger volumes (>50 mL) or during procedures with a high risk of splashing, a face shield should be worn in conjunction with goggles.[3]
-
Skin and Body Protection: A standard, buttoned lab coat is the minimum requirement to protect against incidental contact.[3] Due to the H315 classification ("Causes skin irritation"), direct skin contact must be avoided.[1] Nitrile gloves are the recommended choice for handling this compound, as they provide excellent protection against a wide range of chemicals, including amino acid derivatives.[4][5] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[6]
-
Respiratory Protection: The H335 classification ("May cause respiratory irritation") makes respiratory protection a critical consideration.[1] All procedures involving the handling of solid (4R)-4-amino-5-methoxy-5-oxopentanoate, especially weighing and transferring where dust can be generated, must be performed within a certified chemical fume hood .[7][8] This engineering control is the primary method for preventing inhalation exposure.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A safe protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from its arrival to its ultimate disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling (4R)-4-amino-5-methoxy-5-oxopentanoate.
Caption: Workflow for the safe handling of (4R)-4-amino-5-methoxy-5-oxopentanoate.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the spill size and ensure you have the correct PPE (including a face shield and heavy-duty gloves) before proceeding.
-
Contain & Absorb: For solid spills, prevent dust from becoming airborne. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
Disposal Plan
Proper disposal is critical for environmental stewardship and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[6][10]
-
Solid Waste:
-
Collect unused or expired solid (4R)-4-amino-5-methoxy-5-oxopentanoate in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weigh boats, gloves, and wipes must be placed in a designated solid hazardous waste container.[9]
-
-
Aqueous/Liquid Waste:
-
Collect all solutions containing the compound in a designated aqueous hazardous waste container.
-
Rinsate from decontaminating glassware must also be collected as hazardous liquid waste.[9]
-
-
Container Management:
-
Ensure all waste containers are securely sealed and properly labeled with their contents according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Store waste in a designated secondary containment area away from incompatible materials until pickup by EHS personnel.[9]
-
Logical Framework for Safety Decisions
The following diagram illustrates the decision-making process that links the compound's hazards to the required safety protocols.
Sources
- 1. (4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 440550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ethz.ch [ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bme.yildiz.edu.tr [bme.yildiz.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
